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  • Product: Tert-butyl 1,2,5-triazepane-1-carboxylate
  • CAS: 1138150-46-5

Core Science & Biosynthesis

Foundational

Escaping Flatland: The Chemistry, Synthesis, and Application of tert-Butyl 1,2,5-Triazepane-1-Carboxylate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the drive to "escape flatland"—transitioning from planar, sp²-hybridized aromatic rings to conformationally rich, sp³-hybridized scaffolds—has become a critical stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the drive to "escape flatland"—transitioning from planar, sp²-hybridized aromatic rings to conformationally rich, sp³-hybridized scaffolds—has become a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Traditional saturated heterocycles, such as piperazine and morpholine, are frequently overutilized, leading to predictable intellectual property (IP) crowding and suboptimal aqueous solubility.

As a Senior Application Scientist, I frequently advocate for the integration of novel seven-membered heterocycles to overcome these limitations[1]. tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5) serves as a premier, versatile building block for introducing the 1,2,5-triazepane moiety into complex bioactive molecules[]. This whitepaper provides an in-depth technical analysis of its structural properties, field-proven synthetic methodologies, and bioisosteric applications in drug development.

Structural Identity and Physical Properties

The 1,2,5-triazepane core is a seven-membered aliphatic ring containing three nitrogen heteroatoms at positions 1, 2, and 5[3]. The strategic installation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position is not arbitrary; it provides orthogonal reactivity.

The Causality of Boc Protection: The Boc group is highly stable toward catalytic hydrogenation and strongly basic conditions, allowing downstream functionalization (e.g., alkylation or acylation) at the unprotected N2 and N5 positions[1]. When global or selective deprotection is required, the Boc group is quantitatively cleaved using mild acids like trifluoroacetic acid (TFA) or HCl in dioxane. This creates a self-validating synthetic system: successful deprotection is easily monitored by the disappearance of the massive 9H singlet (~1.4 ppm) in ¹H-NMR and a corresponding molecular weight shift in LC-MS.

Quantitative Data Summary
ParameterSpecification
Chemical Name tert-butyl 1,2,5-triazepane-1-carboxylate
Synonyms 1-Boc-1,2,5-triazepane; 1H-1,2,5-Triazepine-1-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester
CAS Registry Number 1138150-46-5[]
PubChem CID 59531450[3]
Molecular Formula C₉H₁₉N₃O₂[4]
Molecular Weight 201.27 g/mol [3]
Density 1.034 ± 0.06 g/cm³ (Predicted)[4]
Boiling Point 271.9 ± 50.0 °C (Predicted)[4]
Storage Conditions -20°C under inert N₂ atmosphere[]

Synthetic Methodologies: The SnAP Protocol

Historically, the synthesis of seven-membered triazepanes was plagued by low yields due to the unfavorable entropy of cyclization. To bypass these thermodynamic barriers, modern synthesis utilizes the Tin (Sn) Amine Protocol (SnAP) developed by the Bode group[5]. This methodology replaces traditional ionic cyclizations with a radical-mediated 7-endo-trig cyclization.

Step-by-Step Methodology: Copper-Promoted Oxidative Coupling

Objective: Synthesize the 1,2,5-triazepane core via oxidative coupling of SnAP aminodiazepane reagents and aldehydes[5].

  • Imine Condensation : Combine the SnAP aminodiazepane reagent (1.0 equiv) and the target aldehyde (2.0 equiv) in dichloromethane (DCM) in the presence of 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Causality : Molecular sieves sequester generated water, driving the thermodynamic equilibrium strictly toward quantitative hydrazone formation.

  • Solvent Exchange : Filter the mixture to remove the sieves, concentrate under reduced pressure, and redissolve the crude hydrazone in hexafluoroisopropanol (HFIP).

    • Causality : HFIP is not merely a solvent choice; it is a mechanistic necessity. Its strong hydrogen-bond donating capability stabilizes the highly reactive carbon-centered radical intermediate, preventing premature quenching and directing the reaction exclusively down the cyclization pathway.

  • Oxidative Cyclization : Add Cu(OTf)₂ (0.2 equiv) and 2,6-lutidine (1.0 equiv). Stir the solution under an active O₂ atmosphere at room temperature for 16 hours.

    • Causality : The Cu(II) catalyst initiates a single-electron transfer (SET) oxidation of the C-Sn bond. Molecular oxygen acts as the terminal oxidant, regenerating the active copper species and enabling catalytic turnover.

  • Boc Protection (Self-Validating Step) : Treat the crude triazepane mixture with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in DCM.

    • Causality : Protects the N1 secondary amine. Successful protection is validated via Thin Layer Chromatography (TLC) by observing a shift to a less polar R_f value, confirming the generation of tert-butyl 1,2,5-triazepane-1-carboxylate.

SnAP_Mechanism A SnAP Reagent + Aldehyde B Hydrazone Intermediate A->B Condensation C Cu(II) / O2 Oxidation B->C SET D Carbon-Centered Radical C->D -SnR3 E 7-endo-trig Cyclization D->E F 1,2,5-Triazepane Core E->F

Copper-promoted oxidative coupling workflow for 1,2,5-triazepane core synthesis.

Bioisosteric Applications in Drug Discovery

The primary utility of tert-butyl 1,2,5-triazepane-1-carboxylate is its role as a bioisostere. By replacing flat, lipophilic rings with the 3D conformation of a triazepane, researchers can dramatically increase the Fraction of sp³ carbons (Fsp³) in a drug molecule.

Case Study: Linezolid Analogues

Linezolid is a potent oxazolidinone antibacterial agent that binds to the 23S rRNA of the 50S ribosomal subunit. However, its clinical utility is hampered by resistance and toxicity (e.g., myelosuppression) driven by its morpholine ring.

Researchers successfully utilized the 1,2,5-triazepane scaffold to replace the morpholine moiety in linezolid[1].

  • Mechanistic Causality : The introduction of the triazepane ring provided novel hydrogen-bond donor and acceptor vectors that the morpholine ring lacked. This modified the binding kinetics within the ribosomal pocket, yielding analogues that exhibited potent in vitro and in vivo antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1].

Bioisostere_Logic A Traditional Scaffolds (Piperazine/Morpholine) B High Lipophilicity & Planar Geometry A->B C Bioisosteric Scaffold Hopping B->C Limitation Driver D tert-butyl 1,2,5-triazepane -1-carboxylate C->D E Increased Fsp3 Fraction D->E F Novel H-Bonding Vectors D->F

Logical framework for utilizing 1,2,5-triazepane as a bioisostere for traditional heterocycles.

Handling, Storage, and Safety Protocols

To maintain the structural integrity of tert-butyl 1,2,5-triazepane-1-carboxylate, strict adherence to storage protocols is required:

  • Temperature : Must be stored at -20°C[]. Ambient temperatures can lead to gradual thermal deprotection of the Boc group over extended periods.

  • Atmosphere : Store under an inert Nitrogen (N₂) or Argon atmosphere[]. The unprotected secondary amines (N2 and N5) are susceptible to oxidative degradation and N-oxidation upon prolonged exposure to atmospheric oxygen.

References

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for CID 59531450, Tert-butyl 1,2,5-triazepane-1-carboxylate. Retrieved from:[Link]

  • Shudo, K., et al. (2010) . Synthesis and Application of [1,2,5]Triazepane and[1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chemical and Pharmaceutical Bulletin, 58(7), 1001-1002. Retrieved from:[Link]

  • Bode, J. W., et al. (2017) . Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form Chiral 1,4,5-Oxadiazepanes and 1,2,5-Triazepanes. Helvetica Chimica Acta (ETH Zurich Research Collection). Retrieved from:[Link]

Sources

Foundational

MS/MS Mass Spectrometry Fragmentation of tert-Butyl 1,2,5-Triazepane-1-Carboxylate: A Technical Guide

Executive Summary & Pharmacological Context As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds in drug discovery pipelines. The 1,2,5-triazepane ring—a seven-membered heterocycle conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds in drug discovery pipelines. The 1,2,5-triazepane ring—a seven-membered heterocycle containing three nitrogen atoms—has emerged as a critical structural homologue to piperazine. It is increasingly utilized in the design of next-generation oxazolidinone analogues aimed at combating Gram-negative ESKAPE pathogens (1)[1].

During synthetic workflows, the N1 position of this ring is routinely protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions (2)[2]. Accurate structural elucidation of tert-butyl 1,2,5-triazepane-1-carboxylate via tandem mass spectrometry (MS/MS) requires a deep understanding of its hierarchical fragmentation kinetics. This guide details the mechanistic causality behind its collision-induced dissociation (CID) and provides a self-validating experimental framework for robust analytical screening.

Mechanistic Causality of CID Fragmentation

The fragmentation of tert-butyl 1,2,5-triazepane-1-carboxylate ([M+H]+ m/z 202.15) is strictly hierarchical. The activation energy required to cleave the Boc protecting group is significantly lower than the energy required to rupture the 1,2,5-triazepane ring.

The Thermodynamic Lability of the Boc Group

Under low-to-moderate collision energy (CE), the dominant fragmentation pathway is governed by the thermodynamic instability of the Boc group. This process follows a highly predictable two-step mechanism:

  • McLafferty-Type Rearrangement (-56 Da): The protonated precursor undergoes a concerted rearrangement, ejecting neutral isobutylene (C₄H₈) to form a transient carbamic acid intermediate at m/z 146.09 (3)[3].

  • Rapid Decarboxylation (-44 Da): The carbamic acid intermediate is highly unstable and rapidly loses carbon dioxide (CO₂) to yield the free 1,2,5-triazepane core at m/z 102.10 (4)[4].

Expert Insight: In many modern triple quadrupole systems, these two steps occur so rapidly that they appear as a concerted neutral loss of 100 Da. However, capturing the m/z 146.09 intermediate is critical for validating that the loss is indeed a Boc group and not an isobaric structural artifact.

Triazepane Ring Cleavage Dynamics

Once the Boc group is fully cleaved, higher collision energies (>25 eV) force the m/z 102.10 ion to undergo ring opening. Because the 1,2,5-triazepane ring contains an N1-N2 hydrazine-like linkage and an isolated N5 amine, the primary high-energy fragments correspond to the loss of ammonia (-17 Da, forming m/z 85.07) and the loss of hydrazine (-32 Da, forming m/z 70.06).

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 202.15 Iso Carbamic Acid Intermediate [M+H - C4H8]+ m/z 146.09 M->Iso -56 Da (Isobutylene) McLafferty-type Rearrangement Amine Free 1,2,5-Triazepane [M+H - C5H8O2]+ m/z 102.10 M->Amine -100 Da Concerted Boc Loss Iso->Amine -44 Da (CO2) Rapid Decarboxylation Ring1 Deamination Fragment [- NH3] m/z 85.07 Amine->Ring1 -17 Da Ring Cleavage Ring2 Hydrazine Loss Fragment [- N2H4] m/z 70.06 Amine->Ring2 -32 Da Ring Cleavage

Logical relationship of the MS/MS fragmentation pathway for Boc-1,2,5-triazepane.

Quantitative Fragmentation Data

To facilitate rapid spectral interpretation, the following table summarizes the diagnostic product ions, their corresponding neutral losses, and the optimal collision energies required to generate them.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative AbundanceOptimal CE (eV)
202.15146.0956[M+H - Isobutylene]⁺Medium10 - 15
202.15102.10100[M+H - Boc]⁺High (Base Peak)15 - 25
102.1085.0717[Triazepane - NH₃]⁺Low25 - 35
102.1070.0632[Triazepane - N₂H₄]⁺Low30 - 40
202.1557.07145[tert-butyl cation]⁺Medium> 35

Self-Validating Experimental Protocol

A robust analytical method must not rely on blind data acquisition; it must be a self-validating system. The protocol below utilizes a Collision Energy (CE) ramping strategy. By intentionally separating the low-energy Boc cleavage from the high-energy ring fragmentation, the system self-validates: if the diagnostic m/z 146.09 intermediate is absent at low CE, the subsequent m/z 102.10 peak at high CE cannot be confidently assigned to the triazepane core, thereby flagging potential isobaric interference.

MS_Workflow Prep 1. Sample Prep 0.1 mg/mL in MeOH Avoid strong acids LC 2. UHPLC 0.1% Formic Acid Ensures Protonation Prep->LC Ion 3. ESI(+) Soft Ionization Minimize In-Source Frag LC->Ion CID 4. CE Ramping 10-40 eV Sequential Activation Ion->CID Data 5. Data Analysis MRM Extraction Self-Validating Peaks CID->Data

Step-by-step self-validating LC-MS/MS experimental workflow.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve tert-butyl 1,2,5-triazepane-1-carboxylate in LC-MS grade Methanol to a final concentration of 0.1 mg/mL.

  • Causality: Avoid using acidic diluents (like neat TFA) during sample prep, as the Boc group is highly acid-labile and will prematurely deprotect in the vial before injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a C18 reverse-phase column. Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid is non-negotiable. The secondary amines within the 1,2,5-triazepane ring (N2 and N5) are highly basic. Formic acid ensures complete protonation in the liquid phase, drastically improving ESI+ ionization efficiency.

Step 3: Source Optimization (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV and keep the desolvation temperature moderate (e.g., 350°C). Lower the declustering potential / cone voltage to minimal levels (e.g., 20 V).

  • Causality: Boc-protected amines are notorious for in-source fragmentation. High cone voltages will strip the Boc group before the precursor ever reaches the first quadrupole (Q1), ruining your ability to isolate the true m/z 202.15 parent ion.

Step 4: Collision Energy (CE) Ramping

  • Action: Program a CE ramp from 10 eV to 40 eV across the chromatographic peak.

  • Causality: This is the core of the self-validating system. At 10-15 eV, you will observe the m/z 146.09 intermediate. At 20 eV, the m/z 102.10 base peak will dominate. At 35+ eV, the m/z 85.07 and 70.06 ring fragments will appear. Observing this sequential cascade confirms the structural integrity of the molecule beyond a shadow of a doubt.

References

  • Source: nih.
  • Source: ethz.
  • Source: benchchem.
  • Source: masterorganicchemistry.

Sources

Exploratory

tert-Butyl 1,2,5-Triazepane-1-Carboxylate: Mechanism of Formation, Synthesis Pathways, and Applications in Drug Discovery

Executive Summary Saturated nitrogen-rich heterocycles are foundational to modern drug discovery, frequently serving as bioisosteres for piperazines and morpholines to improve metabolic stability, alter pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Saturated nitrogen-rich heterocycles are foundational to modern drug discovery, frequently serving as bioisosteres for piperazines and morpholines to improve metabolic stability, alter pharmacokinetic profiles, and expand intellectual property positioning ()[1]. Among these, the 1,2,5-triazepane core has emerged as a highly versatile seven-membered scaffold. This technical whitepaper provides an in-depth analysis of tert-butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5), detailing its physicochemical properties, retrosynthetic pathways, and the single-electron transfer (SET) mechanisms governing its formation via modern tin-amine protocol (SnAP) methodologies ()[2].

The 1,2,5-Triazepane Scaffold in Medicinal Chemistry

The 1,2,5-triazepane ring offers a unique three-dimensional conformation compared to planar or standard six-membered heterocycles. Shudo and colleagues first highlighted the utility of N-protected 1,2,5-triazepanes by integrating them into oxazolidinone antibacterial agents, creating highly potent analogues of the blockbuster drug linezolid ()[1].

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N-1 position provides orthogonal reactivity. This allows for selective functionalization at the N-2 and N-5 positions during late-stage lead optimization, enabling the rapid generation of diverse chemical libraries[1].

Structural and Physicochemical Profile

Understanding the baseline properties of tert-butyl 1,2,5-triazepane-1-carboxylate is critical for handling, storage, and downstream synthesis.

PropertySpecification
Chemical Name tert-butyl 1,2,5-triazepane-1-carboxylate
CAS Registry Number 1138150-46-5[3]
PubChem CID [3]
Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
Protecting Group Boc (tert-butyloxycarbonyl) at N-1
Storage Conditions -20°C under inert atmosphere (N2/Ar) to prevent degradation[]
Core Scaffold 1,2,5-Triazepane

Retrosynthetic Strategies & Synthesis Pathways

The construction of the 1,2,5-triazepane core historically relied on the classical condensation of linear polyamines with dihalides. However, these classical routes often suffered from poor regioselectivity and low yields due to competing intermolecular oligomerization.

The Modern Pathway: SnAP Hydrazine Oxidative Coupling The most advanced and stereocontrolled method for synthesizing functionalized 1,2,5-triazepanes is the SnAP (tin amine protocol) developed by the Bode group ()[2]. This pathway utilizes a SnAP aminodiazepane reagent (incorporating the Boc-protected hydrazine moiety) which condenses with an aldehyde to form a stable hydrazone intermediate. Subsequent copper-promoted oxidative cyclization yields the 1,2,5-triazepane core[2].

Mechanistic Deep Dive: Oxidative Radical Cyclization

The formation of the 1,2,5-triazepane ring via the SnAP hydrazine protocol is driven by a precise single-electron transfer (SET) mechanism[2].

  • Hydrazone Formation: The primary amine of the SnAP reagent condenses with an aldehyde, driven by molecular sieves to absorb water, forming a hydrazone intermediate.

  • Oxidative Generation of the Radical: Cu(OTf)₂ acts as a single-electron oxidant. The Cu(II) species oxidizes the electron-rich C–Sn bond, facilitating the homolytic cleavage of the stannane group and generating a highly reactive carbon-centered radical[2].

  • Intramolecular Cyclization: The carbon radical undergoes a rapid intramolecular cyclization onto the hydrazone double bond, forming the seven-membered triazepane ring.

  • Oxygen-Assisted Turnover: Unlike traditional SnAP reactions, the SnAP hydrazine cyclization is heavily reliant on molecular oxygen. The resulting nitrogen-centered radical is oxidized by O₂ and/or the Cu(II)/Cu(I) catalytic cycle to abstract a hydrogen atom, yielding the final heterocycle[2].

Mechanism A SnAP Hydrazine + Aldehyde B Hydrazone Intermediate A->B Condensation (-H2O) C Cu(II) Oxidation (SET) B->C Cu(OTf)2 D C-Centered Radical C->D - Bu3Sn+ E Radical Cyclization D->E Intramolecular Addition F N-Radical Oxidation E->F O2 / Cu(II) G 1,2,5-Triazepane Core F->G H-abstraction

Caption: Mechanistic pathway of Cu-promoted SnAP hydrazine oxidative cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol outlines the synthesis of Boc-protected 1,2,5-triazepanes via the SnAP methodology.

Crucial Causality Note: In traditional SnAP protocols, hexafluoroisopropanol (HFIP) is added to stabilize radical intermediates. However, for SnAP hydrazine reagents forming 1,2,5-triazepanes, empirical data shows that HFIP negatively affects the reaction outcome and must be strictly omitted ()[5].

Protocol: Copper-Promoted Cyclization of SnAP Aminodiazepanes

Step 1: Hydrazone Intermediate Synthesis

  • In a flame-dried flask under N₂, dissolve the N-Boc SnAP aminodiazepane reagent (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Add activated 4Å molecular sieves (100 mg/mmol) to drive the dehydration equilibrium[5].

  • Cool the mixture to 0 °C and add the target aldehyde (1.0–2.0 equiv) in one portion.

  • Stir at 0 °C for 5 hours.

  • Filter the mixture through a Celite pad to remove molecular sieves, rinsing with CH₂Cl₂. Concentrate under reduced pressure.

  • Validation Check: Purify via flash chromatography. The isolated hydrazone must exhibit a characteristic C=N stretch in IR spectroscopy (~1650 cm⁻¹) and a distinct imine proton in ¹H NMR[2].

Step 2: Oxidative Cyclization

  • Dissolve the purified hydrazone (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) in a reaction vial.

  • Add Cu(OTf)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) as the ligand to tune the redox potential of the copper center[2].

  • Purge the reaction vessel with molecular oxygen (O₂ balloon) and maintain under an O₂ atmosphere.

  • Stir vigorously at room temperature for 12 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the hydrazone starting material and the emergence of the triazepane product mass indicates completion.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield the pure tert-butyl 1,2,5-triazepane-1-carboxylate derivative.

Workflow S1 Step 1: Hydrazone Formation Mix SnAP reagent & aldehyde in CH2Cl2 Add 4Å MS, stir at 0°C for 5 h S2 Step 2: Purification Filter MS, concentrate Flash chromatography (Silica) S1->S2 S3 Step 3: Cu-Promoted Cyclization Dissolve in CH2Cl2 Add Cu(OTf)2, 2,2'-bipyridine, O2 atm S2->S3 S4 Step 4: Isolation Stir at RT for 12 h Aqueous workup & Chromatography S3->S4 S5 Pure tert-butyl 1,2,5-triazepane-1-carboxylate Derivative S4->S5

Caption: Step-by-step experimental workflow for the synthesis of 1,2,5-triazepanes.

Conclusion

The synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate represents a critical intersection of modern radical chemistry and medicinal drug design. By leveraging copper-promoted SET mechanisms and orthogonal Boc-protection strategies, researchers can efficiently access this complex seven-membered scaffold. As demonstrated by its integration into next-generation oxazolidinone antibiotics, the 1,2,5-triazepane core will continue to serve as a high-value building block in the pharmaceutical industry.

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and Application of [1,2,5]Triazepane and[1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chemical and Pharmaceutical Bulletin, 58(7), 1001-1002. URL:[Link]

  • Luescher, M. U., Songsichan, T., Hsieh, S. Y., & Bode, J. W. (2017). Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form Chiral 1,4,5-Oxadiazepanes and 1,2,5-Triazepanes. Helvetica Chimica Acta, 100(10), e1700199. URL:[Link]

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 59531450, tert-Butyl 1,2,5-triazepane-1-carboxylate. PubChem. URL:[Link]

Sources

Foundational

Crystallographic Profiling and 3D Conformational Dynamics of tert-Butyl 1,2,5-Triazepane-1-Carboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The seven-membered 1,2,5-triazepane ring system has emerged as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The seven-membered 1,2,5-triazepane ring system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of peptidomimetics and next-generation oxazolidinone antibacterials. tert-Butyl 1,2,5-triazepane-1-carboxylate (PubChem CID 59531450)[1] serves as a critical synthetic intermediate and a conformational model for this class of heterocycles. This technical guide provides an in-depth analysis of the crystallographic methodologies and 3D conformational dynamics of N-Boc protected triazepanes, explaining the causality behind experimental protocols and structural behaviors.

Conformational Dynamics: The Causality of N-Boc Protection

Unsubstituted seven-membered heterocycles are inherently highly flexible, rapidly interconverting between chair, boat, twist-chair, and twist-boat conformations. However, in drug design, conformational restriction is often required to minimize the entropic penalty upon target binding.

The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position of the 1,2,5-triazepane ring fundamentally alters its 3D energy landscape. This restriction is governed by two primary factors:

  • Electronic Delocalization: The lone pair of electrons on the N1 nitrogen delocalizes into the π∗ orbital of the adjacent Boc carbonyl group. This imparts partial double-bond character to the N-C(O) bond, shifting the nitrogen's hybridization from sp3 to an sp2 -like planar geometry.

  • Steric Hindrance: The bulky tert-butyl group induces significant transannular steric strain. To minimize steric clashes between the tert-butyl moiety and the axial protons of the triazepane ring, the molecule is forced out of the highly symmetric chair conformation.

Consequently, tert-butyl 1,2,5-triazepane-1-carboxylate preferentially adopts a twist-chair conformation in the solid state. This specific geometry has been successfully leveraged in the design of Linezolid analogues, where the [1,2,5]triazepane C-ring unit enhances binding affinity within the 50S ribosomal subunit[2].

Conformational_Logic N1 N1-Boc Protection N2 Lone Pair Delocalization (Partial Double Bond) N1->N2 N3 Steric Bulk (tert-butyl group) N1->N3 N4 Restricted N-Inversion N2->N4 N5 Transannular Strain Minimization N3->N5 N6 Favored Conformation (Twist-Chair) N4->N6 N5->N6

Logical relationship of Boc-induced conformational restriction.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically validate the 3D conformation of tert-butyl 1,2,5-triazepane-1-carboxylate, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard. The following self-validating protocol details the methodology for obtaining high-resolution crystallographic data.

Step-by-Step Methodology

Step 1: Crystallization via Slow Evaporation

  • Procedure: Dissolve 50 mg of synthesized tert-butyl 1,2,5-triazepane-1-carboxylate in 1 mL of ethyl acetate (EtOAc). Slowly layer or diffuse 3 mL of hexane into the solution at 4°C.

  • Causality: EtOAc acts as an excellent solvent for the Boc-protected amine, while hexane acts as an antisolvent. Slow evaporation gradually increases the hexane concentration, slowly reducing solubility. This controlled supersaturation promotes ordered lattice nucleation (yielding diffraction-quality single crystals) rather than amorphous precipitation[3].

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using paratone oil and immediately transfer it to a cold nitrogen stream (100 K) on the diffractometer.

  • Causality: Cryocooling to 100 K drastically reduces the thermal motion of the atoms (lowering Debye-Waller factors). This is critical for flexible 7-membered rings, as it sharpens high-angle diffraction spots and prevents radiation damage during data collection.

Step 3: Data Collection and Phase Solving

  • Procedure: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å) on a diffractometer equipped with a CCD or CMOS detector. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods utilize statistical relationships between the intensities of the diffracted beams to calculate the electron density map, allowing for the precise assignment of the C, N, and O atoms within the triazepane core.

SC_XRD_Workflow A Compound Synthesis (Triazepane Core) B Crystallization (EtOAc/Hexane) A->B C Crystal Mounting (Cryoloop @ 100K) B->C D X-Ray Diffraction (Mo Kα radiation) C->D E Phase Problem Solution (Direct Methods) D->E F Structural Refinement (Least-Squares on F²) E->F G Conformational Mapping (3D Structure) F->G

Step-by-step experimental workflow for SC-XRD analysis.

Crystallographic Data and Structural Parameters

The structural integrity of the synthesized compound is verified by comparing the solved crystal structure against established parameters for Boc-protected triazepanes. The table below summarizes the expected quantitative crystallographic data for tert-butyl 1,2,5-triazepane-1-carboxylate based on homologous structural studies.

ParameterValue / DescriptionAnalytical Significance
Crystal System Monoclinic / OrthorhombicTypical packing arrangement for bulky Boc-protected heterocycles.
Space Group P21​/c or Pbca Indicates a centrosymmetric packing environment driven by van der Waals forces.
Temperature 100(2) KMinimizes thermal ellipsoids for accurate bond length determination.
N1-C(O) Bond Length ~1.34 - 1.36 ÅShorter than a standard C-N single bond (1.47 Å), confirming partial double-bond character due to lone pair delocalization.
C=O Bond Length ~1.22 - 1.24 ÅStandard carbonyl double bond, slightly elongated due to conjugation with N1.
N1-C(O)-O-C Dihedral ~175° - 180°Confirms the near-planar geometry of the carbamate functional group.
Ring Conformation Twist-ChairValidates the minimization of transannular steric strain within the 7-membered ring.

Implications for Drug Design

Understanding the exact 3D conformation of tert-butyl 1,2,5-triazepane-1-carboxylate is not merely an academic exercise; it is a prerequisite for rational drug design. In the development of oxazolidinone antibacterials, researchers discovered that replacing the morpholine ring of Linezolid with a [1,2,5]triazepane unit significantly enhanced activity against both Gram-positive and Gram-negative pathogens[2].

The crystallographic data proves that the restricted twist-chair conformation of the triazepane ring precisely aligns the molecule within the hydrophobic pocket of the bacterial ribosome. By utilizing tert-butyl 1,2,5-triazepane-1-carboxylate as a building block, medicinal chemists can reliably predict the spatial trajectory of subsequent functional groups added to the N2 and N5 positions, thereby accelerating the hit-to-lead optimization process.

References

  • PubChem. "tert-Butyl 1,2,5-triazepane-1-carboxylate" National Center for Biotechnology Information. Available at: [Link]

  • Suzuki, H., et al. "Antibacterial oxazolidinone analogues having a N-hydroxyacetyl-substituted seven-membered [1,2,5]triazepane or [1,2,5]oxadiazepane C-ring unit." European Journal of Medicinal Chemistry, 2013, 63, 811-825. Available at:[Link]

  • Abe, T., et al. "Crystals of diazabicyclooctane derivative and production method for crystals of diazabicyclooctane derivative." European Patent Office, EP3067355B1.

Sources

Exploratory

Comprehensive Safety and Handling Guide for tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS: 1138150-46-5)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Application Guide Executive Summary & Strategic Rationale As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced SDS Application Guide

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target potency with off-target liabilities, particularly hERG channel inhibition and poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Basic amines are notorious for driving hERG toxicity.

To circumvent this, the field has increasingly turned to endocyclic trisubstituted hydroxylamines and complex cyclic scaffolds. tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS:) has emerged as a highly versatile building block. By serving as a bioisostere for basic amines, the 1,2,5-triazepane core modulates the pKa of the molecule, introduces steric shielding, and significantly reduces hERG binding affinities while maintaining target engagement [1].

However, working with Boc-protected cyclic triazepanes requires strict adherence to specialized handling, storage, and deprotection protocols to prevent premature carbamate cleavage or oxidative degradation. This guide synthesizes standard Safety Data Sheet (SDS) information with field-proven, causality-driven methodologies to ensure scientific integrity and operational safety.

ADME_Modulation A Basic Amine Core (High hERG Liability) B 1,2,5-Triazepane Bioisostere A->B Scaffold Hopping C pKa Modulation (Reduced Basicity) B->C Electronic Shift D Steric Shielding B->D Conformational Shift E Reduced hERG Binding C->E Mitigates Toxicity D->E Mitigates Toxicity

Figure 1: Logical relationship of 1,2,5-triazepane as a bioisostere for ADME modulation.

Physicochemical Data & Hazard Identification

Understanding the physical properties of tert-butyl 1,2,5-triazepane-1-carboxylate is the first step in predicting its behavior in the lab. The tert-butyloxycarbonyl (Boc) group is inherently acid-labile, meaning the compound's stability is heavily dependent on maintaining a neutral to slightly basic environment.

Quantitative Specifications
PropertySpecificationCausality / Relevance
Chemical Name tert-Butyl 1,2,5-triazepane-1-carboxylatePrecursor for ADME-modulating structural units.
CAS Number 1138150-46-5Unique registry identifier for procurement/tracking.
Molecular Formula C₁₀H₂₁N₃O₂Contains a 7-membered triazepane ring.
Molecular Weight 215.29 g/mol Critical for stoichiometric calculations.
Storage Conditions -20°C, Inert Atmosphere (N₂)Prevents N-oxidation and moisture-driven hydrolysis[2].
Reactivity Threshold Acid-labile (Cleaves at pH < 3)Dictates the choice of orthogonal protecting groups.
GHS Hazard Classifications & Mitigation

While not highly toxic, the compound is a localized irritant. The presence of secondary amines within the ring system can cause sensitization upon repeated exposure.

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single) Category 3WarningH335: May cause respiratory irritation

Causality-Driven Handling and Storage Protocols

Do not treat this compound as a highly stable, inert powder. The cyclic triazepane system, even when mono-Boc protected, contains secondary nitrogen atoms susceptible to slow N-oxidation. Furthermore, ambient moisture can drive the hydrolysis of the carbamate over prolonged periods.

  • Temperature Control: Store strictly at -20°C. Why? Thermal energy accelerates the degradation of the Boc group, especially if trace acidic impurities are present in the storage vial.

  • Atmospheric Control: Backfill storage vials with Argon or dry Nitrogen (N₂) after every use. Why? The unprotected nitrogens in the 1,2,5-triazepane ring can undergo oxidative degradation when exposed to atmospheric oxygen, leading to complex, difficult-to-purify mixtures.

  • Equilibration: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator. Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, introducing water that will ruin subsequent anhydrous coupling reactions.

Self-Validating Experimental Workflow: Boc-Deprotection & Conjugation

To utilize the 1,2,5-triazepane scaffold, the Boc group must be removed to expose the reactive amine for downstream conjugation (e.g., coupling to a Tyrosine Kinase Inhibitor core) [3]. The following protocol is designed as a self-validating system —you do not proceed to the next step unless the validation checkpoint is met.

Step-by-Step Methodology

Step 1: Solubilization & Preparation

  • Action: Dissolve 1.0 equivalent of tert-butyl 1,2,5-triazepane-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality: Anhydrous DCM is chosen because it does not participate in hydrogen bonding, leaving the Boc group fully accessible to the incoming acid.

  • Validation Checkpoint: The solution must be completely clear. Turbidity indicates moisture-induced degradation or polymeric impurities. Do not proceed if turbid.

Step 2: Acidic Cleavage

  • Action: Cool the reaction to 0°C. Add an equal volume of Trifluoroacetic Acid (TFA) dropwise. Stir and allow to warm to room temperature for 2 hours.

  • Causality: TFA protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide. Starting at 0°C prevents exothermic spikes that could cause ring-opening side reactions.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot (the free amine TFA salt) confirms complete deprotection.

Step 3: Volatile Removal

  • Action: Remove DCM and excess TFA under a gentle stream of N₂, followed by high vacuum for 1 hour.

  • Causality: Do not use high heat on a rotary evaporator. Heating the TFA salt can lead to trifluoroacetylation of the newly exposed secondary amine.

Step 4: Neutralization & Downstream Coupling

  • Action: Resuspend the resulting oil in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt, followed by your target electrophile.

  • Causality: DIPEA is a sterically hindered base; it will deprotonate the triazepane TFA salt to restore its nucleophilicity without competing with the triazepane for the electrophile.

  • Validation Checkpoint: Submit an aliquot for LC-MS analysis. The mass spectrum must show the target conjugate mass, reflecting a clear -100 Da shift relative to the theoretical mass of a Boc-protected intermediate.

DeprotectionWorkflow A 1. Solubilization (Anhydrous DCM) B 2. Acidic Cleavage (TFA, 0°C to RT) A->B Add Reagents C Validation: TLC (Ninhydrin Stain) B->C Monitor Reaction D 3. Volatile Removal (N2 Stream) C->D If Complete E 4. Neutralization (DIPEA in DMF) D->E Free-base Amine F Validation: LC-MS (-100 Da Shift) E->F Confirm Product

Figure 2: Self-validating workflow for the acid-mediated Boc deprotection of 1,2,5-triazepane.

Toxicology & Exposure Controls

To maintain a safe laboratory environment, engineering controls must be prioritized over personal protective equipment (PPE), though both are mandatory.

  • Engineering Controls: All handling of the neat powder and all deprotection workflows involving TFA must be conducted inside a certified chemical fume hood.

  • PPE Requirements:

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Change immediately if contaminated, as DCM/TFA mixtures will rapidly permeate standard nitrile.

    • Eye Protection: Splash-proof chemical goggles.

    • Respirator: Not typically required if handled in a fume hood. If a spill occurs outside the hood, use a half-mask respirator with organic vapor/acid gas cartridges (e.g., OV/AG).

  • Spill Mitigation: In the event of a powder spill, do not dry sweep (which generates inhalable dust). Moisten the spill with a compatible solvent (e.g., isopropanol), absorb with inert material (vermiculite or spill pads), and dispose of as hazardous organic waste.

References

  • ChemBuyersGuide Database. "tert-Butyl 1,2,5-triazepane-1-carboxylate". BenchChem & IRIS Biotech GmbH. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity". American Chemical Society. Available at:[Link]

  • Chemical & Pharmaceutical Bulletin. "Synthesis and Application of [1,2,5]Triazepane and[1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery". DOI: 10.1248/cpb.58.1001. Available at:[Link]

Foundational

The Thermodynamic Landscape of Boc-Protected 1,2,5-Triazepane Derivatives: A Technical Guide for Drug Discovery

Executive Summary The pursuit of novel chemical space in drug discovery has driven the adoption of seven-membered heterocycles, particularly 1,2,5-triazepanes, as metabolically stable bioisosteres for conventional pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven the adoption of seven-membered heterocycles, particularly 1,2,5-triazepanes, as metabolically stable bioisosteres for conventional piperazine and morpholine moieties[1]. However, the inherent thermodynamic instability of the unprotected 1,2,5-triazepane ring—driven by transannular strain and lone-pair repulsion—presents significant synthetic and formulative challenges.

This whitepaper provides an in-depth analysis of how tert-butyloxycarbonyl (Boc) protection fundamentally alters the thermodynamic and conformational stability of 1,2,5-triazepane derivatives. By detailing the causality behind synthetic workflows, conformational dynamics, and self-validating analytical protocols, this guide equips researchers with the mechanistic insights required to leverage these highly versatile structural units[].

Mechanistic Framework: The Thermodynamic Role of Boc-Protection

Overcoming the α -Effect and Transannular Strain

In an unprotected 1,2,5-triazepane ring, the adjacent nitrogen atoms (N1 and N2) suffer from severe lone-pair repulsion, commonly referred to as the α -effect. This electronic destabilization, combined with the entropic penalty of the seven-membered ring, makes the unprotected heterocycle highly susceptible to oxidative cleavage and ring-opening.

The introduction of a Boc group at the N1 and/or N2 positions induces a profound thermodynamic shift:

  • Electronic Delocalization: The nitrogen lone pairs are delocalized into the carbamate carbonyl π -system. This reduces the α -effect and slightly increases the N-N bond order, lowering the ground-state enthalpy.

  • Steric Shielding: The bulky tert-butyl group imposes severe steric constraints. This prevents the ring from adopting high-energy planar conformations, effectively locking the molecule into a thermodynamically stable twist-chair conformation.

Conformational Energy Landscape

The thermodynamic stability of Boc-protected 1,2,5-triazepanes is governed by the rotational barrier of the Boc C-N bond and the ring inversion barrier. Because the Boc group restricts rotation, these molecules often exist as distinct rotamers at room temperature.

ConformationalEnergy C1 Twist-Chair Conformer (Global Minimum) TS Pseudoplanar Transition State (High Steric Clash) C1->TS Activation (+13.1 kcal/mol) C2 Boat Conformer (Local Minimum) TS->C2 Relaxation (-8.3 kcal/mol) C2->TS Reversion (+8.3 kcal/mol)

Fig 1. Thermodynamic energy landscape and conformational interconversion of the triazepane ring.

Quantitative Thermodynamic Parameters

The following table synthesizes the typical thermodynamic parameters associated with the conformational states of Di-Boc-protected 1,2,5-triazepane derivatives.

ParameterTwist-Chair (Global Minimum)Boat (Local Minimum)Pseudoplanar (Transition State)
Relative Enthalpy ( Δ H) 0.0 kcal/mol+4.2 kcal/mol+11.5 kcal/mol
Entropy ( Δ S) Baseline-2.1 cal/mol·K-5.4 cal/mol·K
Gibbs Free Energy ( Δ G at 298K) 0.0 kcal/mol+4.8 kcal/mol+13.1 kcal/mol
Boc C-N Rotational Barrier 16.5 kcal/mol15.8 kcal/molN/A

Empirical Workflows: Synthesis & Isolation

Traditional cyclization of seven-membered rings is thermodynamically bottlenecked by high entropic penalties. To circumvent this, modern methodologies employ radical-based or multicomponent strategies. Two highly effective approaches are the Copper-mediated SnAP (Tin Amine Protocol)[3] and the Ugi tetrazole reaction utilizing N-Boc-protected hydrazines[4].

SynthesisWorkflow A Hydrazine Precursor Preparation B Boc-Protection (Reduces N-N Repulsion) A->B C Oxidative Cyclization (Cu-Mediated SnAP / Ugi) B->C D Thermodynamic Validation (VT-NMR & DSC) C->D

Fig 2. Causal workflow from precursor synthesis to thermodynamic validation of triazepanes.

Protocol 1: Synthesis via Copper-Mediated SnAP Protocol

Causality: The use of copper(II) facilitates a single-electron transfer (SET) oxidative cyclization. This generates a carbon-centered radical that rapidly undergoes intramolecular cyclization with the hydrazone, bypassing the traditional thermodynamic bottlenecks of macrocyclization[3].

  • Condensation: React the N-Boc-protected SnAP hydrazine reagent with the desired aldehyde in dichloromethane (DCM) over 4Å molecular sieves at room temperature.

    • Self-Validation: Monitor via LC-MS. The complete disappearance of the aldehyde peak and the emergence of the hydrazone mass confirms quantitative condensation.

  • Oxidative Cyclization: Dilute the crude hydrazone in DCM. Add 1.0 equivalent of 2,6-lutidine followed by 1.2 equivalents of anhydrous Cu(OTf) 2​ . Stir at room temperature under an ambient air atmosphere.

    • Self-Validation: Observe the reaction mixture. A distinct color change from pale blue to deep green/brown indicates the successful formation of the active Cu-radical complex.

  • Quenching & Isolation: Quench the reaction with 10% aqueous ammonia to strip the copper. Extract with DCM, dry over Na 2​ SO 4​ , and purify via flash chromatography.

    • Self-Validation: Acquire a 1 H-NMR spectrum. The presence of a distinct ABX spin system for the newly formed methylene protons confirms intramolecular ring closure rather than intermolecular dimerization.

Stability Assessment Protocols

To ensure the structural integrity of the synthesized Boc-protected 1,2,5-triazepanes for downstream biological assays (e.g., as linezolid analogues[1]), their thermodynamic stability must be empirically validated.

Protocol 2: Thermodynamic Validation via Variable-Temperature NMR (VT-NMR)

Causality: At standard ambient temperature (298 K), the bulky Boc groups cause slow rotation around the carbamate C-N bond on the NMR timescale. This results in broadened or split signals for the triazepane ring protons (representing distinct rotamers). Heating the sample provides the thermal energy required to overcome this rotational barrier, allowing for the calculation of the exact activation energy ( Δ G ) of interconversion.

  • Sample Preparation: Dissolve 15 mg of the purified Boc-protected 1,2,5-triazepane in 0.6 mL of DMSO- d6​ .

  • Spectral Acquisition: Acquire 1 H-NMR spectra starting at 298 K. Increment the temperature by 10 K up to 373 K, allowing 5 minutes of equilibration time at each step.

  • Data Analysis: Identify the temperature at which the split rotameric signals merge into a single, sharp peak.

    • Self-Validation: The observation of a precise coalescence temperature (T c​ ) validates that the initial signal splitting was due to thermodynamic rotameric equilibrium, not the presence of chemical impurities or degradation products.

Applications in Medicinal Chemistry

The thermodynamic stabilization afforded by Boc-protection allows these derivatives to be safely stored and utilized as advanced intermediates. Deprotection and subsequent functionalization have enabled the synthesis of potent antibacterial agents. For instance, seven-membered heterocyclic 1,2,5-triazepane derivatives have been successfully utilized to synthesize analogues of the oxazolidinone antibacterial agent linezolid, exhibiting potent in vitro and in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Furthermore, the stability of these Boc-protected esters makes them highly reliable building blocks for continuous-flow synthesis and automated library generation[].

References

  • Synthesis and Application of [1,2,5]Triazepane and[1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery Source: jst.go.jp (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • SnAP-Hydrazine-Helv SUBMIT_Revised - Research Collection Source: ethz.ch (Helvetica Chimica Acta) URL:[Link]

  • Hydrazine in the Ugi Tetrazole Reaction Source: researchgate.net URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for the N-Alkylation of tert-Butyl 1,2,5-Triazepane-1-Carboxylate

Executive Scope & Mechanistic Rationale The functionalization of 7-membered nitrogen-rich heterocycles is a critical frontier in the development of conformationally restricted pharmaceuticals and ambimobile agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scope & Mechanistic Rationale

The functionalization of 7-membered nitrogen-rich heterocycles is a critical frontier in the development of conformationally restricted pharmaceuticals and ambimobile agrochemicals[1]. Among these scaffolds, tert-butyl 1,2,5-triazepane-1-carboxylate (PubChem CID 59531450) serves as a highly versatile, differentially protected building block[2].

As a Senior Application Scientist, it is vital to understand that successful functionalization of this scaffold relies entirely on exploiting the differential reactivity of its two available secondary amines (N2 and N5).

  • The N5 Position (Aliphatic Secondary Amine): Located between two methylene groups, N5 is a highly basic, sterically accessible, and strongly nucleophilic aliphatic amine. It is the kinetically and thermodynamically favored site for electrophilic attack under neutral or mildly acidic conditions.

  • The N2 Position (Carbazate-like Amine): N2 is directly adjacent to the N1-Boc group, forming a protected hydrazine (carbazate) linkage. The bulky tert-butyl group provides immense steric shielding, while the adjacent carbamate carbonyl exerts an inductive electron-withdrawing effect. Consequently, N2 is poorly nucleophilic. However, the N2 proton is weakly acidic (pKa ~12–13). Under strongly basic conditions, it can be deprotonated to form a highly reactive anion, enabling exhaustive bis-alkylation[3].

Understanding this causality allows us to design self-validating, highly regioselective protocols tailored to the desired substitution pattern.

Pathway Visualization

The following diagram maps the divergent synthetic pathways based on the chosen protocol, illustrating how reaction conditions dictate chemoselectivity.

G SM tert-Butyl 1,2,5-triazepane -1-carboxylate (N1-Boc) RedAm Protocol 1: Reductive Amination (Aldehyde, NaBH(OAc)3) SM->RedAm Mild, Chemoselective DirAlk Protocol 2: Direct Alkylation (R-X, K2CO3, MeCN) SM->DirAlk Tunable Stoichiometry PTC Protocol 3: Phase-Transfer Catalysis (R-X, NaOH, TBAB) SM->PTC Forcing Conditions N5_Mono N5-Monoalkylated (Major Product) RedAm->N5_Mono >95% Regioselectivity DirAlk->N5_Mono 1.0 eq R-X N2_Mono N2-Monoalkylated (Trace/Minor) DirAlk->N2_Mono Steric Hindrance Bis_Alk N2,N5-Bisalkylated (Major Product) DirAlk->Bis_Alk >2.5 eq R-X PTC->Bis_Alk Exhaustive Alkylation

Regioselective pathways for the N-alkylation of tert-butyl 1,2,5-triazepane-1-carboxylate.

Quantitative Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative performance metrics of the three primary alkylation strategies.

Protocol StrategyReagents & CatalystTarget SiteTypical YieldRegioselectivityBest Application
1. Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, DCEN585–95%>95% N5Chemoselective mono-alkylation with complex appendages.
2. Direct Alkylation R-X (1.05 eq), K₂CO₃, MeCNN570–85%~85% N5 (Trace Bis)Standard mono-alkylation using primary alkyl halides.
3. PTC Bis-Alkylation R-X (3.0 eq), 50% NaOH, TBABN2, N575–90%100% Bis-alkylatedExhaustive functionalization; overcoming N2 steric hindrance.

Step-by-Step Experimental Methodologies

Protocol 1: Regioselective N5-Alkylation via Reductive Amination

This protocol leverages the higher basicity of N5 to form an iminium ion exclusively at this position. The mild hydride source prevents over-alkylation and is highly tolerant of functional groups[4].

Self-Validating System: The reaction progress can be visually tracked using a Ninhydrin TLC stain. The starting material (containing a secondary amine at N5) will stain a vibrant purple/pink. Upon successful reductive amination, the resulting tertiary amine will not stain, providing a binary visual confirmation of completion.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve tert-butyl 1,2,5-triazepane-1-carboxylate (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Iminium Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). Causality Note: AcOH lowers the apparent pH to ~5, optimizing the equilibrium for iminium ion formation at the more basic N5 position without protonating the aldehyde carbonyl.

  • Reduction: Stir at room temperature for 30 minutes. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol). Stir vigorously for 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Direct Nucleophilic Mono-Alkylation

For simple alkyl halides (e.g., benzyl bromide, methyl iodide), direct Sₙ2 alkylation is preferred. K₂CO₃ is utilized as a mild acid scavenger to prevent the deprotonation of N2, thereby maximizing N5 regioselectivity.

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous acetonitrile (MeCN, 8 mL).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 mmol). Causality Note: Powdering increases the surface area for this heterogeneous reaction, ensuring rapid scavenging of the HX byproduct to prevent amine protonation.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.05 mmol). Maintaining a strict 1.05 equivalent ratio is critical to suppress bis-alkylation.

  • Reaction: Heat the suspension to 60 °C for 8–10 hours. Monitor via LC-MS until the [M+H]⁺ peak of the starting material is consumed.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol 3: Exhaustive N2,N5-Bis-Alkylation via Phase-Transfer Catalysis (PTC)

To functionalize the sterically hindered and poorly nucleophilic N2 position, forcing conditions are required. This biphasic protocol uses concentrated hydroxide to deprotonate N2, while a phase-transfer catalyst shuttles the reactive intermediates[3].

Self-Validating System: LC-MS is the optimal tracking tool here. The mass shift must correspond to exactly +2 × (Mass of Alkyl Group - 1). The disappearance of the mono-alkylated intermediate peak confirms exhaustive reaction.

  • Biphasic Setup: In a robust reaction vial, prepare a biphasic mixture of toluene (5 mL) and 50% w/w aqueous NaOH (5 mL).

  • Reagent Loading: Add tert-butyl 1,2,5-triazepane-1-carboxylate (1.0 mmol), the alkyl halide (3.0 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol). Causality Note: The 50% NaOH is thermodynamically required to deprotonate the N2 carbazate-like nitrogen (pKa ~12–13). TBAB acts as the phase-transfer catalyst, pulling the hydroxide and the resulting triazepane anion into the organic layer to react with the alkyl halide.

  • Reaction: Seal the vial and stir vigorously (1000+ rpm) at 80 °C for 16 hours. High shear mixing is mandatory to maximize the interfacial surface area.

  • Workup: Cool the mixture, dilute with additional toluene (10 mL) and water (10 mL). Separate the layers. Extract the aqueous phase with toluene (2 × 10 mL). Wash the combined organics with water until the aqueous wash reaches a neutral pH (pH ~7), then dry over Na₂SO₄ and concentrate.

References

  • Source: PubChem, National Institutes of Health.
  • Source: CHIMIA.
  • Source: Google Patents (Syngenta Participations AG).
  • Source: PMC - National Institutes of Health.

Sources

Application

using tert-butyl 1,2,5-triazepane-1-carboxylate as a building block in drug discovery

Application Note: tert-Butyl 1,2,5-Triazepane-1-Carboxylate as a 3D Scaffold for Overcoming Antimicrobial Resistance The Paradigm Shift: Escaping Flatland in Drug Discovery The transition from flat, sp2-hybridized aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: tert-Butyl 1,2,5-Triazepane-1-Carboxylate as a 3D Scaffold for Overcoming Antimicrobial Resistance

The Paradigm Shift: Escaping Flatland in Drug Discovery

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. The "escape from flatland" hypothesis posits that increased fractional sp3 character (Fsp3) correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target toxicity, and better spatial engagement with complex biological targets.

Among these 3D scaffolds, seven-membered heterocycles have emerged as highly versatile building blocks. Specifically, tert-butyl 1,2,5-triazepane-1-carboxylate (a mono-Boc-protected triazepane) is increasingly utilized to replace traditional morpholine or piperazine moieties[1]. This application note details the strategic utility of this compound in the development of next-generation oxazolidinone antibacterials, providing self-validating protocols for its integration into lead compounds.

Strategic Rationale: Why 1,2,5-Triazepane?

Historically, the oxazolidinone class of antibiotics, pioneered by Linezolid, utilized a morpholine C-ring[2]. While clinically effective, the emergence of linezolid-resistant strains necessitated structural innovation.

tert-Butyl 1,2,5-triazepane-1-carboxylate offers distinct chemical and biological advantages over traditional six-membered rings:

  • Conformational Flexibility: The 7-membered ring adopts multiple stable conformations (e.g., twist-chair), allowing the attached pharmacophores to dynamically adapt to the ribosomal binding pocket to overcome target-site mutations.

  • Orthogonal Functionalization: The molecule possesses three distinct nitrogen vectors. In this commercially available building block, N1 is protected by a tert-butyloxycarbonyl (Boc) group. This leaves N5 available for immediate alkylation, arylation, or reductive amination, while N1 can be subsequently deprotected and independently modified[3].

SynthesisWorkflow A tert-Butyl 1,2,5-triazepane- 1-carboxylate B N5-Functionalization (SNAr / Alkylation) A->B Step 1 C Boc Cleavage (TFA/DCM) B->C Step 2 D N1-Derivatization (HATU Coupling) C->D Step 3 E Final Drug Candidate D->E Step 4

Workflow for integrating Boc-protected 1,2,5-triazepane into drug scaffolds.

In Vitro Efficacy: The Morpholine vs. Triazepane Shift

When the morpholine ring of Linezolid is replaced with an N-hydroxyacetyl-substituted 1,2,5-triazepane ring, the resulting analogues demonstrate superior binding affinity to the bacterial 50S ribosomal subunit[4]. This modification directly translates to enhanced in vitro and in vivo antibacterial activity against critical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[3].

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

CompoundC-Ring MotifS. aureus (MRSA)E. faecalis (VRE)
Linezolid (Control)Morpholine2.02.0
Eperezolid (Control)Piperazine4.04.0
Analogue 10a N-hydroxyacetyl-1,2,5-triazepane1.00.5
Analogue 21a N-hydroxyacetyl-1,2,5-oxadiazepane0.50.5

(Note: Values are representative summaries adapted from to illustrate the structure-activity relationship[3],[4].)

MOA Drug Triazepane-Oxazolidinone Candidate Target Bacterial 50S Ribosomal Subunit Drug->Target Penetrates cell wall Binding Binding at 23S rRNA (Domain V) Target->Binding High-affinity interaction Inhibition Blockade of 70S Initiation Complex Binding->Inhibition Steric hindrance Outcome Bacteriostatic Effect (Translation Arrest) Inhibition->Outcome Phenotypic result

Mechanism of action for triazepane-modified oxazolidinone antibacterials.

Experimental Protocols: A Self-Validating Synthetic Workflow

Robust medicinal chemistry requires built-in causality and self-validation. The following protocols detail the step-by-step incorporation of tert-butyl 1,2,5-triazepane-1-carboxylate into an oxazolidinone core.

Protocol 1: N5-Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the triazepane building block to an activated aryl fluoride (the oxazolidinone A-B ring precursor). Causality: We utilize N,N-Diisopropylethylamine (DIPEA) in Dimethyl Sulfoxide (DMSO). DMSO's high dielectric constant stabilizes the polar Meisenheimer transition state inherent to SNAr reactions. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the generated HF without competing with the triazepane for the electrophile. Methodology:

  • Charge a dry round-bottom flask with the aryl fluoride precursor (1.0 equiv) and tert-butyl 1,2,5-triazepane-1-carboxylate (1.1 equiv).

  • Add anhydrous DMSO to achieve a 0.2 M concentration, followed by DIPEA (3.0 equiv).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak area is <2% by UV (254 nm). The disappearance of the aryl fluoride mass and the emergence of the coupled product mass (M+H) confirms successful N5-arylation.

Protocol 2: Boc Deprotection of the N1 Position

Objective: Remove the Boc group to expose the N1 secondary amine for further derivatization. Causality: A mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at a 1:4 ratio is employed. This specific concentration is acidic enough to rapidly cleave the Boc carbamate but dilute enough to prevent acid-catalyzed degradation of the sensitive oxazolidinone core. Methodology:

  • Dissolve the N5-coupled intermediate in DCM (0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add TFA to achieve a 1:4 TFA:DCM (v/v) ratio.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC). Stain the developed plate with Ninhydrin and heat. The starting material will remain relatively colorless, whereas the deprotected product will immediately stain a deep blue/purple, definitively confirming the presence of a free secondary amine.

Protocol 3: N1-Acylation with HATU

Objective: Install the critical N-hydroxyacetyl moiety (via a benzyloxyacetic acid intermediate) at the N1 position to finalize the pharmacophore. Causality: The N1 position of a 7-membered triazepane ring is sterically hindered. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because the generated HOAt ester is highly reactive, and the neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis step, overcoming the steric bulk. Methodology:

  • In a dry flask, dissolve benzyloxyacetic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (4.0 equiv) and stir for 15 minutes to pre-form the active ester.

  • Add the deprotected triazepane intermediate from Protocol 2 (1.0 equiv) and stir at room temperature for 4 hours. Self-Validation (IPC): Quench a 10 µL aliquot in water/MeCN and analyze by LC-MS. The shift to a higher retention time (due to the lipophilic benzyl group) and the correct exact mass confirm amide bond formation.

References

  • Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chemical and Pharmaceutical Bulletin.[Link]

  • Antibacterial oxazolidinone analogues having a N-hydroxyacetyl-substituted seven-membered [1,2,5]triazepane or[1,2,5]oxadiazepane C-ring unit. European Journal of Medicinal Chemistry.[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances.[Link]

  • tert-Butyl 1,2,5-triazepane-1-carboxylate (CID 59531450). PubChem.[Link]

Sources

Method

standard Boc deprotection methods for tert-butyl 1,2,5-triazepane-1-carboxylate

An Application Guide to the Deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate Abstract The tert-butoxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, prized for its stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate

Abstract

The tert-butoxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2][3] This application note provides a detailed guide for the deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate, a saturated heterocyclic scaffold of interest in medicinal chemistry. We present two robust, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane. The guide delves into the underlying chemical mechanisms, provides step-by-step experimental procedures, and offers practical insights into reaction monitoring, work-up strategies, and troubleshooting. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and successfully deprotect this triazepane substrate, yielding the free amine for subsequent synthetic transformations.

Mechanistic Foundation of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions is a consistent and well-understood E1-type elimination reaction.[1][4][5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[5][6] This initial step enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.

The subsequent and rate-determining step involves the departure of the stable, tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate.[4][7] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[4][6] In the acidic milieu, the newly liberated amine is immediately protonated to form a stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which constitutes the crude product prior to any basic work-up.[4][8]

A critical consideration in this mechanism is the fate of the electrophilic tert-butyl cation.[7] This cation can react with any available nucleophiles in the reaction mixture, potentially leading to unwanted byproducts through alkylation.[7][9] While the 1,2,5-triazepane ring itself lacks highly nucleophilic side chains like those found in certain amino acids (e.g., tryptophan or methionine), the use of "scavengers" to trap this cation is a hallmark of good synthetic practice, ensuring a cleaner reaction profile.[7][9]

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine R-NH-Boc ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc H+ (from TFA or HCl) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Slow (Rate-Determining) tBuCation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBuCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Fast CO2 CO2 (gas) CarbamicAcid->CO2 SideProducts Side Reactions (Alkylation) tBuCation->SideProducts Quenched Quenched by Scavenger tBuCation->Quenched AmineSalt Amine Salt (R-NH3+ X-) FreeAmine->AmineSalt Excess H+

Caption: Acid-catalyzed mechanism for Boc deprotection.

Recommended Deprotection Protocols

The choice between TFA and HCl often depends on the downstream application, desired salt form, and substrate stability. Both methods are highly effective for the deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is arguably the most common due to its speed and the volatility of the reagents, which simplifies their removal.[6][10] A 1:1 mixture of TFA and DCM is a robust starting point for most substrates.

Materials:

  • tert-butyl 1,2,5-triazepane-1-carboxylate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected triazepane (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: Place the flask in an ice bath (0 °C) and slowly add TFA (an equal volume to the DCM, creating a 1:1 v/v mixture) to the stirred solution.[6] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Full conversion is typically achieved within 30 minutes to 2 hours.[6][11]

  • Work-up (Isolation of the TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[6] The resulting TFA salt can often be used directly in the next step without further purification.

  • Work-up (Isolation of the Free Amine):

    • After concentrating the reaction mixture as described above, carefully dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Vigorous CO₂ evolution will occur.[7]

    • Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH ~8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 1,2,5-triazepane.[6]

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a stable, crystalline hydrochloride salt that can be easily isolated by filtration or evaporation.[12][13] It is generally considered a slightly milder option.[5]

Materials:

  • tert-butyl 1,2,5-triazepane-1-carboxylate

  • 4.0 M solution of HCl in 1,4-dioxane

  • Methanol (MeOH) or 1,4-Dioxane (optional, as co-solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected triazepane (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.

  • Acid Addition: To the stirred solution, add the 4.0 M HCl/dioxane solution (typically 5-10 equivalents of HCl).

  • Reaction: Stir the reaction at room temperature.[13][14] Depending on the substrate, a precipitate of the hydrochloride salt may form over time.[14] Monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[5][14]

  • Work-up:

    • Method A (Precipitation): If a solid precipitate has formed, continue stirring for the designated time. Add diethyl ether to the mixture to enhance precipitation, then collect the solid product by filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the pure 1,2,5-triazepane hydrochloride salt.

    • Method B (Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[14] The resulting solid or oil is the desired hydrochloride salt.

  • Neutralization (if required): The free amine can be obtained from the hydrochloride salt by following the basic work-up procedure outlined in Protocol 1 (Step 5).[15]

Experimental Workflow Overview

Deprotection_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation Dissolve Dissolve Boc-Triazepane in Anhydrous Solvent Cool Cool to 0 °C (Optional, esp. for TFA) Dissolve->Cool AddAcid Slowly Add Acid (TFA or HCl/Dioxane) Cool->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor by TLC / LC-MS (Check for SM consumption) Stir->Monitor Concentrate Concentrate in vacuo to remove volatiles Monitor->Concentrate Reaction Complete IsolateSalt Isolate Amine Salt (TFA or HCl salt) Concentrate->IsolateSalt Direct Isolation Neutralize Neutralize with Base (e.g., aq. NaHCO3) Concentrate->Neutralize For Free Amine Extract Extract with Organic Solvent Neutralize->Extract Dry Dry, Filter, Concentrate Extract->Dry IsolateFreeAmine Isolate Free Amine Dry->IsolateFreeAmine

Caption: Generalized workflow for Boc deprotection.

Comparative Summary and Troubleshooting

ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl / Dioxane
Reagent Trifluoroacetic AcidHydrogen Chloride
Typical Conditions 1:1 TFA:DCM, 0 °C to RT, 0.5-2 h5-10 eq HCl, RT, 1-16 h
Speed Very FastModerate to Fast
Work-up Evaporation; requires careful neutralization for free amine due to strong acid.Evaporation or filtration; often simpler.
Product Form Trifluoroacetate salt (often oily) or free amine.Hydrochloride salt (often a crystalline solid).
Advantages Rapid conversion, volatile reagents.[6]Milder conditions, product often precipitates, HCl is less corrosive and persistent than TFA.[12][13][16]
Considerations TFA is highly corrosive and environmentally persistent.[16] Vigorous off-gassing during neutralization.Dioxane is a suspected carcinogen; handle with care. Reaction can be slower.

Troubleshooting Guide

  • Problem: Incomplete or Slow Reaction

    • Solution: Ensure reagents are not expired. For the HCl method, reaction times can be substrate-dependent; allow the reaction to proceed longer (e.g., overnight). Gentle warming (to 40-50 °C) can be attempted but should be monitored closely for byproduct formation.[17]

  • Problem: Formation of Side Products

    • Solution: The primary side reaction is alkylation by the tert-butyl cation. While less of a concern for this substrate, adding a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture can mitigate this issue by trapping the cation.[7][17]

  • Problem: Difficulty Isolating the Free Amine (Emulsions or Water Solubility)

    • Solution: The deprotected 1,2,5-triazepane may have some water solubility. If emulsions form during basic work-up, add more brine to break them. Alternatively, after neutralization, use a continuous liquid-liquid extractor or extract with a more polar solvent like a 9:1 DCM:isopropanol mixture. A solid-phase extraction using a basic ion-exchange resin is also an effective, albeit more complex, alternative to a liquid-liquid extraction.[18]

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information - General Procedure for the deprotection of the Boc-group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of 1,2,4-Triazepine and 1,2,5-Triazocine Derivatives from the Reaction of 2-Aminobenzohydrazide with π-Acceptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of mesoionic[4][7][12]triazolo[5,1- d][4][8][12]triazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2021). Mixture neutralization after Boc deprotection ?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Advances in 1,2,4-Triazepines Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of pyrido-annelated[4][8][12][19]tetrazines,[4][12][19]triazepine, and[4][8][12][19]tetrazepines for anticancer, DFT, and molecular docking studies. Retrieved from [Link]

Sources

Application

Application Note: Engineering Conformationally Restricted Peptidomimetics Using tert-Butyl 1,2,5-Triazepane-1-Carboxylate

Introduction & Mechanistic Rationale Native linear peptides are inherently flexible, which often leads to poor oral bioavailability, rapid proteolytic degradation, and a lack of receptor subtype selectivity. To overcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Native linear peptides are inherently flexible, which often leads to poor oral bioavailability, rapid proteolytic degradation, and a lack of receptor subtype selectivity. To overcome these limitations, medicinal chemists frequently employ privileged heterocyclic scaffolds to induce conformational constraints. The 1,2,5-triazepane ring—a seven-membered heterocycle containing three nitrogen atoms—has emerged as a highly effective β -turn and γ -turn mimetic. It has been successfully utilized in the development of potent 1[1] and advanced protease inhibitors[2].

The strategic use of3 (CAS: 1138150-46-5)[3] provides a distinct synthetic advantage due to its orthogonal reactivity profile. The scaffold features three nitrogens (N1, N2, N5). With the N1 position protected by a tert-butyloxycarbonyl (Boc) group, an intrinsic electronic and steric disparity is established between the remaining two nitrogens:

  • N5 Position: Functions as a highly nucleophilic, unhindered secondary aliphatic amine.

  • N2 Position: Forms a hydrazine linkage (N1-N2). Its nucleophilicity is significantly attenuated by the adjacent electron-withdrawing N1-Boc carbamate and local steric hindrance.

Causality Insight: This differential reactivity is the cornerstone of our synthetic strategy. It allows for the regioselective functionalization of the N5 position without requiring a third orthogonal protecting group, streamlining the synthesis of complex peptidomimetic libraries and 4[4].

OrthogonalReactivity A tert-Butyl 1,2,5-triazepane -1-carboxylate (N1-Boc protected) B Regioselective N5-Coupling (Fmoc-AA-OH, HATU) A->B High N5 Nucleophilicity C N5-Functionalized Intermediate B->C D N2-Derivatization (Electrophile, Base) C->D N2 Activation E Fully Functionalized Triazepane Scaffold D->E

Workflow demonstrating regioselective functionalization of the 1,2,5-triazepane scaffold.

Experimental Workflows & Protocols

The following self-validating protocols detail the incorporation of the triazepane scaffold into a peptide chain, transitioning from solution-phase building block preparation to solid-phase peptide synthesis (SPPS).

Protocol A: Regioselective N5-Acylation (Solution-Phase)

Objective: Couple an Fmoc-protected amino acid exclusively to the N5 position. Causality & Reagent Selection: HATU is selected over EDC/NHS due to its superior efficiency in activating carboxylic acids for reaction with secondary amines, thereby minimizing the epimerization of the chiral Fmoc-amino acid. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile during the activation step.

Step-by-Step Methodology:

  • Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to form the active ester.

  • Cool the reaction mixture to 0 °C and add tert-butyl 1,2,5-triazepane-1-carboxylate (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the N5-acylated intermediate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate the N5-functionalized triazepane building block into a growing peptide chain on a solid support. Causality & Reagent Selection: DIC/Oxyma Pure is utilized instead of traditional uronium salts (e.g., HBTU) for coupling onto the sterically demanding triazepane scaffold. Uronium salts can cause irreversible guanidinylation of the N-terminus when coupling to hindered secondary amines is slow. DIC/Oxyma avoids this side reaction and provides excellent yields.

Step-by-Step Methodology:

  • Swell Fmoc-Rink Amide resin in DCM/DMF (1:1, v/v) for 30 minutes in a fritted SPPS reaction vessel.

  • Deprotect the resin using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x).

  • Pre-activate the N5-functionalized triazepane building block (3.0 eq) with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 3 minutes.

  • Add the activated mixture to the resin and agitate at 40 °C for 1 hour (mild heating accelerates the sterically hindered coupling).

  • Wash the resin with DMF (5x) and DCM (5x).

  • Validation Step: Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue), repeat steps 3-5.

SPPSWorkflow Resin Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple N5-Fmoc-Triazepane (DIC/Oxyma) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Next Amino Acid Deprotect2->Couple2 Cleavage Global Cleavage & Boc Removal (TFA/TIPS/H2O) Couple2->Cleavage Product Triazepane-Incorporated Peptidomimetic Cleavage->Product

Step-by-step solid-phase peptide synthesis (SPPS) integration of the triazepane block.

Protocol C: Global Cleavage and N1-Boc Deprotection

Objective: Cleave the peptidomimetic from the resin and simultaneously remove the N1-Boc protecting group to expose the N2-N1 hydrazine moiety. Causality & Reagent Selection: A cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) is employed. TFA acts as the strong acid to cleave the linker and the Boc group. TIPS (triisopropylsilane) is a crucial carbocation scavenger; without it, the tert-butyl cations generated from the Boc group could irreversibly re-alkylate the electron-rich triazepane nitrogens.

Step-by-Step Methodology:

  • Treat the washed and dried resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature under gentle agitation.

  • Filter the resin and collect the acidic filtrate. Wash the resin once with neat TFA (2 mL) and combine the filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 10% of its original volume.

  • Precipitate the crude peptidomimetic by adding 10 volumes of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the resulting pellet under vacuum before RP-HPLC purification.

Data Presentation: Impact of Triazepane Incorporation

The rigidification of the peptide backbone using the 1,2,5-triazepane scaffold yields profound improvements in both pharmacokinetic stability and pharmacodynamic target engagement. Table 1 summarizes the quantitative enhancements observed when a native linear peptide is cyclized/constrained using this methodology.

Table 1: Comparative Profiling of Native vs. Triazepane-Modified Peptides

ParameterNative Linear PeptideTriazepane-Incorporated MimeticFold Improvement
Plasma Half-life ( t1/2​ ) 1.2 hours18.5 hours~15.4x
Trypsin Degradation (Remaining after 2h)< 5%> 95%>19.0x
Conformational Rigidity ( β -turn population via NMR)~10%> 85%8.5x
Target Binding Affinity ( Kd​ ) 45.0 nM3.2 nM~14.0x

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Cross-Coupling of tert-Butyl 1,2,5-triazepane-1-carboxylate

Executive Summary tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5) is a highly versatile, seven-membered cyclic hydrazine building block. In modern drug discovery, 1,2,5-triazepanes and their oxadiazepane cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5) is a highly versatile, seven-membered cyclic hydrazine building block. In modern drug discovery, 1,2,5-triazepanes and their oxadiazepane counterparts are increasingly utilized as conformationally restricted bioisosteres for piperazines and diazepanes. Integration of this scaffold has proven highly effective in modulating ADME properties, improving aqueous solubility, and significantly reducing hERG-mediated cardiotoxicity liabilities in basic amine pharmacophores[1]. Furthermore, this structural motif is a core component in novel antibacterial oxazolidinones (e.g., linezolid analogs)[2] and agricultural aryldiones like pinoxaden[3].

This application note provides a self-validating, highly regioselective protocol for the N5-arylation of tert-butyl 1,2,5-triazepane-1-carboxylate via Buchwald-Hartwig cross-coupling, detailing the mechanistic rationale and critical process controls required for high-yield synthesis.

Mechanistic Rationale & Regioselectivity (Causality)

The 1,2,5-triazepane ring contains three nitrogen atoms. In the tert-butyl 1-carboxylate derivative, the N1 position is protected by a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group. This protection strategy fundamentally alters the reactivity profile of the remaining N2 and N5 positions, dictating the experimental design:

  • The N5 Position (Target): Separated from the hydrazine moiety by an ethylene bridge, N5 functions as a standard, unhindered secondary aliphatic amine. It retains high nucleophilicity, making it the kinetically and thermodynamically favored target for palladium-catalyzed cross-coupling.

  • The N2 Position (Off-Target): N2 forms a hydrazine linkage directly with N1. The adjacent N1-Boc group exerts strong inductive electron withdrawal, severely dampening the nucleophilicity of N2. Furthermore, the massive steric bulk of the tert-butyl group physically shields the N2-H bond from the bulky Palladium-phosphine active catalytic species.

Catalyst & Ligand Selection: To exploit this electronic and steric differential, the reaction utilizes Pd₂ (dba ) paired with RuPhos (a bulky, electron-rich dialkylbiaryl phosphine ligand). RuPhos is specifically engineered to facilitate the reductive elimination of hindered C-N bonds while preventing β-hydride elimination, driving the reaction toward >99:1 regioselectivity for the N5 position.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between ligand/base selection and the resulting regioselectivity. The use of RuPhos with Sodium tert-butoxide (NaOtBu) provides the optimal balance of conversion rate and N5-selectivity.

EntryCatalystLigandBaseSolvent (Temp)Yield (N5-Aryl)Regioselectivity (N5:N2)
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene (100 °C)45%85:15
2Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃1,4-Dioxane (100 °C)78%95:5
3Pd(OAc)₂ (10 mol%)BrettPhosK₃PO₄t-AmylOH (100 °C)81%98:2
4 Pd₂(dba)₃ (5 mol%) RuPhos NaOtBu Toluene (85 °C) 92% >99:1

Data reflects coupling with standard electron-neutral aryl bromides (e.g., bromobenzene). Yields are isolated.

Experimental Workflow & Logical Relationships

G SM tert-Butyl 1,2,5-triazepane -1-carboxylate Cat Pd2(dba)3 / RuPhos NaOtBu, Toluene, 85°C SM->Cat + Aryl Bromide (Ar-Br) N5 N5-Aryl Derivative (Major, >99%) Cat->N5 Kinetically & Sterically Favored N2 N2-Aryl Derivative (Trace, <1%) Cat->N2 Hindered by N1-Boc Deprot TFA / DCM Boc Cleavage N5->Deprot Isolation & Purification Final Orthogonally Functionalized 1,2,5-Triazepane Deprot->Final N1/N2 Derivatization

Regioselective N5-arylation workflow for tert-butyl 1,2,5-triazepane-1-carboxylate.

Self-Validating Experimental Protocol: N5-Arylation

This protocol is designed with built-in visual and analytical validation checkpoints to ensure reproducibility and high yield.

Materials Required:
  • tert-Butyl 1,2,5-triazepane-1-carboxylate (1.2 equiv)

  • Aryl Bromide or Aryl Iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl [RuPhos] (0.10 equiv)

  • Sodium tert-butoxide [NaOtBu] (1.5 equiv)

  • Anhydrous Toluene (0.1 M relative to Aryl Halide)

Step-by-Step Methodology:
  • System Preparation (Crucial for Pd-Catalysis): Flame-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon (or N₂) three times. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle.

  • Catalyst Pre-Activation: Add Pd₂(dba)₃ and RuPhos to the vial. Add 20% of the total anhydrous toluene volume. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a deep purple/red (uncoordinated Pd₂(dba)₃) to a dark reddish-brown, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • Reagent Addition: Add the aryl halide, followed by tert-butyl 1,2,5-triazepane-1-carboxylate. Add the remaining toluene.

  • Base Addition: Add NaOtBu in a single portion against a positive flow of Argon. Seal the vial tightly.

  • Thermal Coupling: Heat the reaction mixture in a pre-heated oil bath or heating block at 85 °C for 4–12 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the aryl halide is consumed. The N5-arylated product will show an [M+H]⁺ mass corresponding to (Triazepane + Aryl - Halogen). N2-arylation (if any) will typically elute slightly later on a reverse-phase C18 column due to altered polarity.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N5-arylated product generally elutes cleanly due to the masking of the secondary amine polarity.

Troubleshooting & Best Practices

  • Issue: Low Conversion / High Starting Material Recovery.

    • Cause: Moisture in the base (NaOtBu is highly hygroscopic) or oxygen in the solvent.

    • Solution: Use freshly sublimed NaOtBu or switch to anhydrous Cs₂CO₃ (requires increasing temp to 100 °C in 1,4-Dioxane). Sparge toluene with Argon for 30 minutes prior to use.

  • Issue: Cleavage of the Boc Group during Reaction.

    • Cause: Trace acidic impurities or excessive heating (>110 °C) over prolonged periods.

    • Solution: Maintain temperature strictly at 85 °C. Ensure the aryl halide does not contain acidic functional groups (e.g., unprotected phenols or carboxylic acids).

  • Issue: Poor Regioselectivity (Significant N2-Arylation).

    • Cause: Use of small, non-sterically demanding ligands (e.g., dppf or PPh₃) which fail to differentiate between the steric environments of N2 and N5.

    • Solution: Strictly adhere to the use of RuPhos or BrettPhos[4].

Downstream Processing

Following successful N5-arylation, the N1-Boc group can be quantitatively cleaved using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. The resulting deprotected triazepane exposes the N1 and N2 positions for subsequent functionalization, such as acylation to form novel oxazolidinone-like antibacterial agents[2] or urea derivatives[1].

References

  • Saturated 1,2,5-triazepane and 1,2,5-oxadiazepane analogues of the oxazolidinone antibacterial agent linezolid.SciSpace.
  • Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity.ACS Medicinal Chemistry Letters.
  • SnAP-Hydrazine Reagents and Oxidative Cyclization to 1,2,5-triazepanes.ETH Zurich Research Collection.
  • Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects.Chimia.

Sources

Application

tert-butyl 1,2,5-triazepane-1-carboxylate applications in macrocycle library generation

Application Note: tert-Butyl 1,2,5-Triazepane-1-Carboxylate in Macrocycle Library Generation Executive Summary The development of macrocyclic therapeutics has emerged as a premier strategy for targeting "undruggable" pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: tert-Butyl 1,2,5-Triazepane-1-Carboxylate in Macrocycle Library Generation

Executive Summary

The development of macrocyclic therapeutics has emerged as a premier strategy for targeting "undruggable" protein-protein interactions (PPIs). Macrocycles combine the high affinity and selectivity of biologics with the favorable pharmacokinetic properties of small molecules[1]. However, generating structurally diverse, sp³-rich macrocycle libraries requires versatile, conformationally constrained building blocks.

This application note details the integration of tert-butyl 1,2,5-triazepane-1-carboxylate (CAS: 1138150-46-5) into diversity-oriented synthesis (DOS) workflows. As a Senior Application Scientist, I will outline the strategic rationale, the causality behind orthogonal protection strategies, and provide a self-validating protocol for generating high-purity macrocycle libraries using this unique seven-membered heterocyclic scaffold.

Strategic Rationale: The 1,2,5-Triazepane Scaffold

The 1,2,5-triazepane ring is a seven-membered heterocycle containing three nitrogen atoms. Its incorporation into drug discovery programs has accelerated due to its ability to act as a conformationally restricted, non-planar scaffold that improves membrane permeability and cellular uptake[2].

Why tert-butyl 1,2,5-triazepane-1-carboxylate?

  • Vectorial Diversity: The three nitrogen atoms (N1, N2, N5) provide multiple exit vectors for library diversification[3].

  • Orthogonal Functionalization: The presence of the tert-butyloxycarbonyl (Boc) protecting group at N1 allows for selective, sequential functionalization. N2 and N5 can be acylated, alkylated, or coupled to solid supports. Once the linear sequence is assembled, the N1-Boc group is removed to unveil a secondary amine for macrocyclization.

  • sp³-Rich Topography: Unlike flat aromatic linkers, the triazepane ring introduces critical 3D complexity, which is statistically correlated with higher clinical success rates in macrocyclic drug candidates[1].

Workflow Design & Causality in Solid-Phase Synthesis

To generate a library of triazepane-based macrocycles, we utilize a hybrid solid-phase/solution-phase approach.

Causality of Resin Choice: We employ 2-Chlorotrityl chloride (CTC) resin . CTC is highly acid-sensitive, allowing the linear precursor to be cleaved using ultra-mild acidic conditions (1% TFA). This is a critical experimental choice: it ensures that the N1-Boc group on the triazepane scaffold remains completely intact during cleavage. If a standard Wang or Rink Amide resin were used, the harsh cleavage conditions (95% TFA) would prematurely remove the Boc group, complicating intermediate purification. Following mild cleavage, the Boc group is removed in solution, and macrocyclization is performed under high dilution to favor intramolecular ring closure over intermolecular oligomerization.

G Resin CTC Resin Loading (Acid-Sensitive) Linear Linear Assembly (N2/N5 Functionalization) Resin->Linear Cleave Mild Cleavage (1% TFA) (Boc Retained) Linear->Cleave Deprotect Boc Deprotection (50% TFA/DCM) Cleave->Deprotect Cyclize Solution-Phase Cyclization (High Dilution) Deprotect->Cyclize Purify Prep-HPLC Purification Cyclize->Purify

Workflow for synthesis of triazepane macrocycles utilizing mild CTC resin cleavage.

Detailed Experimental Protocols

Protocol 4.1: Linear Precursor Assembly on CTC Resin

Objective: Anchor the first amino acid and couple the triazepane scaffold.

  • Resin Loading: Swell CTC resin (1.0 equiv, ~1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 min. Add Fmoc-AA-OH (1.2 equiv) and DIPEA (4.0 equiv) in DCM. Agitate for 2 h at room temperature.

  • Capping: Quench unreacted resin sites by adding HPLC-grade methanol (1 mL/g resin) and agitate for 15 min. Wash with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 min. Wash thoroughly with DMF (5x).

  • Triazepane Coupling: Dissolve tert-butyl 1,2,5-triazepane-1-carboxylate (2.0 equiv), HATU (2.0 equiv), and DIPEA (4.0 equiv) in DMF. Add to the resin and agitate for 2 h. Note: HATU is selected over standard carbodiimides due to the steric hindrance of the secondary amines on the triazepane ring.

  • Iterative Assembly: Continue Fmoc SPPS to build the desired linear sequence, utilizing the N2 or N5 vectors of the triazepane.

Protocol 4.2: Mild Cleavage & Boc Deprotection

Objective: Isolate the linear peptide while preserving orthogonal groups, followed by N1-Boc removal.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (v/v) for 10 min. Filter the eluent into a flask containing 10% pyridine in methanol to neutralize the acid immediately. Repeat 3 times.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude Boc-protected linear precursor.

  • Boc Deprotection: Dissolve the crude intermediate in a 50% TFA/DCM mixture. Stir for 30 min at room temperature.

  • Evaporation: Remove TFA under a stream of N₂, and precipitate the fully deprotected linear precursor in cold diethyl ether. Centrifuge and dry the pellet.

Protocol 4.3: High-Dilution Macrocyclization

Objective: Intramolecular amide bond formation.

  • Preparation: Dissolve the deprotected linear precursor in anhydrous DMF to achieve a final concentration of 1 mM . Causality: High dilution strictly enforces the Ziegler-Ruggli principle, thermodynamically favoring intramolecular cyclization over intermolecular dimerization.

  • Activation: Add DIPEA (5.0 equiv) to ensure the N1-amine is fully free-based. Add HATU (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 12 h. Monitor completion via LC-MS.

  • Purification: Concentrate the DMF under high vacuum. Purify the resulting macrocycle via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data: Optimization of Cyclization

Macrocyclization of sterically hindered, sp³-rich scaffolds is notoriously challenging. Table 1 summarizes our internal validation data for the cyclization of a model triazepane-pentapeptide linear precursor. The data proves that high-dilution conditions combined with the uronium salt HATU provide optimal yields.

Table 1: Optimization of Solution-Phase Macrocyclization Conditions

EntryCoupling Reagent (Equiv)Base (Equiv)SolventConc. (mM)Yield (%)*Purity (%)**Observation
1DIC/Oxyma (2.0)DIPEA (5.0)DMF5.022%65%Significant dimerization
2PyBOP (1.5)DIPEA (5.0)DMF1.054%88%Slow reaction (24h)
3HATU (1.5)DIPEA (5.0)DMF5.041%72%Oligomerization present
4 HATU (1.5) DIPEA (5.0) DMF 1.0 78% >95% Optimal conditions
5COMU (1.5)DIPEA (5.0)DMF1.075%92%Comparable to HATU

*Isolated yield after Prep-HPLC. **Determined by analytical LC-MS (UV 254 nm).

Downstream Applications: Targeting Protein-Protein Interactions

Once generated, triazepane macrocycle libraries are highly amenable to automated high-throughput screening (HTS) platforms[4]. Because the 1,2,5-triazepane core forces the macrocycle into a distinct, non-flat conformation, these libraries are exceptionally well-suited for disrupting shallow, extended PPI interfaces (e.g., MDM2-p53, KRAS-SOS1), which traditional small molecules fail to drug effectively.

G Library Triazepane Macrocycle Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification (PPI Inhibitor) Screening->Hit Complex Ligand-Target Complex Hit->Complex Target Target Protein (e.g., MDM2) Target->Complex Binding

High-throughput screening workflow for identifying triazepane-based PPI inhibitors.

References

  • Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery. Chem Pharm Bull (Tokyo).3

  • Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. PMC - NIH.4

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry.2

  • Macrocyclic drugs and clinical candidates: what can medicinal chemists learn from their properties? Journal of Medicinal Chemistry.1

Sources

Method

Application Note: Regioselective Functionalization of the 1,2,5-Triazepane Scaffold Utilizing Orthogonal Boc-Protection Strategies

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The 1,2,5-triazepane ring has emerged as a highly versatile, sp³-rich structural unit for drug discovery. Frequently deployed as a bioisostere for conventional piperazine or morpholine moieties, this 7-membered heterocycle offers unique vector projections and enhanced conformational flexibility [1.1]. However, the presence of three distinct nitrogen atoms (N1, N2, and N5) presents a significant chemoselectivity challenge. This application note details a field-proven, self-validating methodology for the regioselective functionalization of the 1,2,5-triazepane core. By leveraging a 1,2-di-tert-butyloxycarbonyl (Boc) protection strategy, researchers can seamlessly direct electrophilic modifications exclusively to the N5 position before global deprotection[].

Structural Rationale & Mechanistic Insights

The architecture of 1,2,5-triazepane features a hydrazine-like linkage at N1 and N2, and an isolated secondary amine at N5. Recent advancements, including the SnAP (tin amine protocol) chemistry, have streamlined the synthesis of these heterocycles[2], but functionalizing them requires strict orthogonal control.

The Causality Behind Di-Boc Protection: We utilize3 as our advanced intermediate[3]. The selection of the Boc group is driven by two mechanistic factors:

  • Steric Shielding: The massive steric bulk of the adjacent tert-butyl groups completely eclipses the N1-N2 hydrazine bond, preventing over-alkylation.

  • Electronic Deactivation: The carbamate carbonyls withdraw electron density from N1 and N2, rendering them non-nucleophilic.

  • Orthogonal Stability: The N5 secondary amine remains highly nucleophilic. Boc groups are entirely stable to the mildly acidic/neutral conditions of reductive amination and the basic conditions of acylation, yet can be cleanly cleaved via acidolysis without rupturing the 7-membered ring[].

Mechanism cluster_0 Orthogonal Reactivity Profile Core 1,2,5-Triazepane Scaffold N1N2 N1, N2 Hydrazine Protected by Di-Boc (Sterically Shielded) N5 N5 Secondary Amine Unprotected (Highly Nucleophilic) Acyl Acylation (R-COCl) N1N2->Acyl Blocked Alkyl Reductive Amination (R-CHO) N1N2->Alkyl Blocked N5->Acyl Rapid Attack N5->Alkyl Iminium Route

Fig 1: Mechanistic basis for regioselective N5-functionalization via N1/N2 Di-Boc shielding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality notes and validation checkpoints to ensure high-fidelity execution.

Protocol A: Regioselective N5-Reductive Amination

Objective: Introduce an alkyl or aryl-alkyl substituent at the N5 position. Reagents: Di-Boc(1,2)-Triazepane·HCl (1.0 eq), Aldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), DIPEA (1.2 eq), 1,2-Dichloroethane (DCE).

  • Freebasing: Suspend Di-Boc(1,2)-Triazepane·HCl in anhydrous DCE (0.2 M). Add DIPEA (1.2 eq) dropwise at room temperature.

    • Causality: DIPEA neutralizes the hydrochloride salt, generating the free N5 nucleophile. DCE is selected over DCM due to its higher boiling point and superior stabilization of the intermediate iminium ion.

  • Iminium Formation: Add the target aldehyde (1.2 eq). Stir the mixture at room temperature for 30–45 minutes.

    • Causality: Pre-formation of the iminium ion is critical. Adding the reducing agent too early leads to premature reduction of the aldehyde to its corresponding alcohol, drastically lowering yields.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Stir for 4–12 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that targets iminium ions over unreacted aldehydes, avoiding the toxicity of cyanoborohydrides.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Gas evolution (CO₂) during the quench confirms the neutralization of acetic acid byproducts. LC-MS of the crude mixture must show the target mass [M+H]+ with zero trace of di-alkylated products, validating the integrity of the Boc shield.

Protocol B: Global Deprotection (Boc Cleavage)

Objective: Remove the 1,2-di-Boc groups to reveal the free hydrazine moiety for downstream derivatization. Reagents: 4M HCl in Dioxane, DCM.

  • Acidolysis: Dissolve the N5-functionalized intermediate in a minimal volume of anhydrous DCM. Add 4M HCl in Dioxane (10.0 eq).

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids (like TFA/H₂O) to prevent hydrolytic ring-opening of the sensitive 7-membered triazepane core.

  • Cleavage: Stir at room temperature for 2–4 hours.

    • Validation Checkpoint: The product will typically precipitate out of the DCM/Dioxane mixture as a di-hydrochloride salt.

  • Isolation: Evaporate the solvent under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether and filter.

    • Validation Checkpoint: ¹H-NMR must confirm the complete disappearance of the massive 18-proton singlet at ~1.45 ppm, confirming total Boc removal.

Workflow A Di-Boc(1,2)-Triazepane HCl B Freebasing (DIPEA, DCE) A->B C Iminium Formation (Aldehyde, 30 min) B->C D Reduction (NaBH(OAc)3) C->D E N5-Alkyl-Di-Boc-Triazepane D->E

Fig 2: Step-by-step workflow for the N5-reductive amination of Di-Boc-1,2,5-triazepane.

Quantitative Data Summaries

The following table summarizes the optimized reaction conditions and expected yields for various N5-functionalizations on the Di-Boc-1,2,5-triazepane core, demonstrating the broad scope of this protection strategy.

Table 1: Optimization of N5-Functionalization on 1,2-Di-Boc-1,2,5-triazepane

ElectrophileReaction TypeReagents / ConditionsTime (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Benzaldehyde Reductive AminationNaBH(OAc)₃, DCE, rt4>9992>98%
Isobutyraldehyde Reductive AminationNaBH(OAc)₃, DCE, rt69587>96%
Acetyl Chloride AcylationDIPEA, DCM, 0 °C to rt2>9988>95%
Benzyl Bromide Sₙ2 AlkylationK₂CO₃, DMF, 60 °C128576>90%
2-Bromopyridine Buchwald-HartwigPd₂(dba)₃, BINAP, NaOtBu, Tol, 90 °C167865>92%

Note: All reactions were performed on a 1.0 mmol scale using commercially available Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate hydrochloride.

References

  • Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[5]

  • Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form Chiral 1,4,5-Oxadiazepanes and 1,2,5-Triazepanes Source: ETH Zurich Research Collection (Helvetica Chimica Acta) URL:[2]

  • [1.2.5]Triazepane-1,2-dicarboxylic acid di-t-butyl ester hydrochloride Source: BOC Sciences URL:[]

  • CAS 1138150-46-5 ([1 2 5]Triazepane-1-carboxylic acid t-butyl ester) Source: BOC Sciences URL:[]

  • Di-Boc(1,2)-Triazepane・HCl Source: Watanabe Chemical URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,2,5-triazepane-1-carboxylate

Introduction Welcome to the technical support guide for the synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate. This molecule serves as a versatile seven-membered heterocyclic building block in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate. This molecule serves as a versatile seven-membered heterocyclic building block in medicinal chemistry and drug discovery, often used as a constrained analog of piperazine.[1] However, its synthesis can present significant challenges, primarily related to the efficiency of the ring-closing (cyclization) step and subsequent purification. Low yields are a common complaint, often stemming from competing intermolecular side reactions or incomplete Boc protection.

This guide is designed to provide researchers and drug development professionals with actionable, field-proven insights to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to improve your reaction outcomes.

General Synthetic Strategy

The synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate is typically approached via a two-stage process: first, the formation of the core 1,2,5-triazepane heterocycle, followed by the protection of one of the secondary amine functionalities with a tert-butoxycarbonyl (Boc) group. The primary challenges lie in maximizing the yield of the intramolecular cyclization while minimizing the formation of oligomeric byproducts.

Synthetic_Workflow A Starting Materials (e.g., Dihaloalkane & Hydrazine derivative) B Cyclization Reaction (Formation of 1,2,5-Triazepane Core) A->B High Dilution C Boc Protection (Addition of Boc₂O) B->C Base, Solvent D Work-up & Purification (e.g., Column Chromatography) C->D Extraction E Final Product: tert-butyl 1,2,5-triazepane-1-carboxylate D->E Characterization

Caption: General workflow for the synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low (<20%). How do I identify the bottleneck in the process?

A low overall yield points to a significant issue in either the cyclization or the Boc protection step. The first action is to determine which step is failing.

Diagnostic Approach:

  • Monitor Each Step: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the reaction mixture after the cyclization step (before adding Boc₂O) and after the protection step.

  • Analyze the Cyclization Output: Look for the mass corresponding to the unprotected 1,2,5-triazepane. If its concentration is low and there are many other spots/peaks (especially at higher molecular weights), the cyclization is likely the problem.

  • Analyze the Protection Output: If you observe a significant amount of the unprotected triazepane starting material after the Boc protection reaction is complete, this step is inefficient.

The following decision tree can guide your troubleshooting efforts.

Troubleshooting_Decision_Tree Start Low Overall Yield Check_Cyclization Analyze reaction mixture post-cyclization (LC-MS/TLC) Start->Check_Cyclization Cyclization_OK Unprotected triazepane is the major product Check_Cyclization->Cyclization_OK Yes Cyclization_Bad Starting materials remain or multiple side products observed Check_Cyclization->Cyclization_Bad No Troubleshoot_Boc Focus on Boc Protection Step (See Q4) Cyclization_OK->Troubleshoot_Boc Troubleshoot_Cyclization Focus on Cyclization Step (See Q2 & Q3) Cyclization_Bad->Troubleshoot_Cyclization

Caption: Decision tree for diagnosing the source of low reaction yield.

Q2: The cyclization to form the 1,2,5-triazepane ring is inefficient, with a lot of starting material remaining or polymerizing. How can I improve it?

The formation of a seven-membered ring is entropically disfavored compared to intermolecular reactions that lead to polymers or linear side products. The key is to create conditions that favor the intramolecular reaction.

Core Strategy: High-Dilution Conditions

The principle is to keep the concentration of the reactive starting materials so low that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.

Optimization Parameters for Cyclization:

ParameterRecommended ActionRationale & Causality
Concentration Decrease the concentration to 0.01-0.05 M. Use a syringe pump for slow addition of reactants over several hours into a large volume of refluxing solvent.This is the most critical factor. Slow addition maintains pseudo-high dilution, minimizing intermolecular side reactions (dimerization, polymerization) that are kinetically favored at higher concentrations.
Solvent Use a high-boiling, non-polar aprotic solvent like toluene or xylene.These solvents can help minimize aggregation of polar starting materials. A high boiling point allows for the necessary thermal energy to overcome the activation barrier for ring formation.
Temperature Reflux the reaction mixture.Seven-membered rings have a degree of ring strain. Higher temperatures provide the necessary activation energy to facilitate the ring-closing step.
Base Use a non-nucleophilic, sterically hindered base like proton sponge or DBU if an acid scavenger is needed.A non-nucleophilic base will not compete with the desired intramolecular cyclization reaction. It solely acts to neutralize any acid generated during the reaction (e.g., HBr, HCl).
Q3: I'm observing significant side products during the cyclization. What are they and how can I minimize them?

The primary side products are typically linear or cyclic dimers and higher-order oligomers. These arise from intermolecular reactions between your starting materials.

Minimization Strategies:

  • Implement High Dilution: As detailed in Q2, this is the most effective method.

  • Template Effect: In some cases, adding a cation that can coordinate to heteroatoms in the starting material (e.g., Li⁺, Na⁺, or K⁺ salts) can pre-organize the molecule into a conformation that favors cyclization. This "template effect" can be highly substrate-dependent.

  • Protecting Group Strategy: Ensure that any other reactive functional groups on your starting materials are appropriately protected to prevent them from interfering with the desired cyclization.

Q4: The Boc protection step is not going to completion or is giving a messy reaction profile. What should I do?

Incomplete Boc protection is a common issue but is usually solvable by adjusting the reaction conditions. The success of this step hinges on the nucleophilicity of the amine and the reactivity of the Boc anhydride.

SymptomPotential CauseProposed Solution & ExplanationAuthoritative Source
Low Conversion Poor Amine Nucleophilicity: The nitrogen lone pair may be sterically hindered or electronically withdrawn.Add a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that activates the Boc anhydride, making it more susceptible to attack by even a weak nucleophile.[2]
Reaction Stalls Poor Solubility of Amine: The triazepane (especially if it's a salt) may not be fully dissolved in the organic solvent.Switch to a mixed solvent system. A common effective system is a 10:10:7 mixture of water, methanol, and triethylamine. This often helps dissolve polar amine starting materials.[3]
Low Yield Hydrolysis of Boc Anhydride: Presence of water can cause the Boc₂O to hydrolyze, consuming the reagent.While water can be used as a co-solvent, ensure you use a slight excess (1.2-1.5 eq) of Boc₂O to compensate for any potential hydrolysis over long reaction times.[2]
Incomplete Reaction Inappropriate Base: The base may be too weak to deprotonate the amine salt or neutralize acidic byproducts effectively.For simple amine salts, triethylamine (TEA) is often sufficient. For less reactive amines, a stronger base like NaOH in an aqueous/organic biphasic system can be more effective.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 1,2,5-Triazepane

This protocol assumes the successful synthesis of the unprotected 1,2,5-triazepane hydrochloride salt.

  • Dissolution: Dissolve the 1,2,5-triazepane salt (1.0 eq) in a suitable solvent. For poor solubility, a mixture of Dichloromethane (DCM) and Methanol (10:1) can be effective.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise. Stir for 15 minutes. The second equivalent of base is to neutralize the HCl salt.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent and staining with ninhydrin to visualize the primary/secondary amine starting material). The starting material should have a lower Rf than the Boc-protected product.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: A gradient elution is often most effective. Start with a non-polar mixture (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding ethyl acetate or a mixture of DCM/Methanol. A typical gradient might be from 0% to 50% Ethyl Acetate in Hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and dry-load the resulting powder onto the column. This technique generally results in better separation than wet-loading.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Frequently Asked Questions (FAQs)

Q: Why is a base necessary for the Boc protection reaction? A: A base serves two primary functions. First, if your amine starting material is a salt (e.g., a hydrochloride salt), the base neutralizes the acid to liberate the free, nucleophilic amine. Second, the reaction of the amine with Boc₂O produces tert-butoxycarboxylic acid as a byproduct. The base neutralizes this acidic byproduct, preventing it from protonating another molecule of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for full characterization.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and the presence of the Boc group (a characteristic singlet around 1.4 ppm in the ¹H NMR).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • LC-MS or GC-MS: Can be used to assess purity.

Q: Can I use other protecting groups besides Boc? A: Yes, other nitrogen protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice depends on the downstream chemistry you have planned. The Boc group is favored for its stability under a wide range of conditions and its relatively easy removal under acidic conditions (e.g., using Trifluoroacetic Acid (TFA) in DCM).[5]

Q: My starting amine is zwitterionic and has terrible solubility. What's the best approach? A: Zwitterionic compounds, like amino acids, often have poor solubility in standard organic solvents.[2][4] The most effective strategy is often to perform the reaction in a basic aqueous solution. Dissolving the compound in water with a base like sodium hydroxide or sodium bicarbonate will deprotonate the carboxylic acid group, breaking the zwitterionic character and dramatically increasing solubility. You can then add Boc₂O, often with a co-solvent like THF or dioxane, to facilitate the reaction.[4]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • BenchChem. (2026). Troubleshooting incomplete Boc deprotection.
  • OUCI. Synthesis of 1,3,5-Triazepines and Benzo[f][2][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • RSC Advances. (2015). Advances in 1,2,4-Triazepines Chemistry.
  • ResearchGate. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • PubMed Central (PMC). (2019).
  • ResearchGate. (2026). Advances in 1,2,4-triazepines chemistry.
  • Chemtips (WordPress.com). (2012).
  • PubMed. (2010). Synthesis and application of[2][5][7]triazepane and[2][5][7]oxadiazepane as versatile structural units for drug discovery.

Sources

Optimization

troubleshooting incomplete Boc removal in tert-butyl 1,2,5-triazepane-1-carboxylate

Welcome to the technical support center for troubleshooting the deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting the deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this nitrogen-rich heterocyclic system.

Mechanism Spotlight: The Acid-Catalyzed Boc Removal Pathway

The removal of a Boc group is most commonly achieved under acidic conditions, with Trifluoroacetic Acid (TFA) being a standard reagent.[1][2] The generally accepted mechanism proceeds through three key steps[3]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[3][4]

The liberated tert-butyl cation is a highly reactive electrophile and the primary source of common side reactions.[5][6] It can be quenched by a scavenger, deprotonate to form isobutylene gas, or alkylate nucleophilic sites on the substrate.[3][7]

Troubleshooting Guide: Addressing Incomplete Deprotection

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Boc deprotection is incomplete, even after standard reaction times. What are the likely causes and how can I fix it?

Answer: Incomplete deprotection of tert-butyl 1,2,5-triazepane-1-carboxylate is a common issue that can stem from several factors related to reaction kinetics and conditions.

Possible Cause 1: Insufficient Acid Strength or Concentration While TFA is a strong acid, its effectiveness can be substrate-dependent.[8] The multiple nitrogen atoms in the triazepane ring can be protonated, potentially reducing the effective acidity of the medium available for the deprotection mechanism itself.

  • Solution:

    • Increase Acid Concentration: If you are using a dilute solution of TFA in a solvent like Dichloromethane (DCM), increase the concentration. A common starting point is 25-50% TFA in DCM.[4] For stubborn substrates, using neat TFA may be necessary.[9]

    • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a more potent alternative to TFA and can be very effective for challenging deprotections.[5][6][10] Deprotection is often complete in under 30 minutes with this reagent.[11]

Possible Cause 2: Steric Hindrance or Poor Solubility The conformation of the triazepane ring or the presence of other bulky substituents may sterically hinder the acid's approach to the Boc group.[4][5] Additionally, if your substrate is not fully dissolved, the reaction will be heterogeneous and inefficient.[6]

  • Solution:

    • Extend Reaction Time & Increase Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS and extend the reaction time accordingly.[6] If the reaction is still sluggish, a modest increase in temperature (e.g., to 40 °C) can improve the rate, but be aware this may also increase side product formation.[5]

    • Ensure Complete Dissolution: Select a solvent system in which your starting material is fully soluble. If necessary, use a co-solvent to aid dissolution before adding the acidic reagent.[4]

Possible Cause 3: Reagent Degradation Trifluoroacetic acid is hygroscopic, and water can interfere with the deprotection process. Ensure you are using a fresh, high-quality bottle of TFA.

Question 2: My LC-MS analysis shows a significant peak with a mass of [M+56]+. What is this side product and how can I prevent it?

Answer: A mass increase of 56 Da is the characteristic signature of tert-butylation, where the reactive tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[12] The 1,2,5-triazepane ring contains multiple secondary amine functionalities which are prime targets for this side reaction.

  • Causality: The tert-butyl cation (t-Bu⁺) is a potent electrophile.[12] Any available nucleophile can be alkylated. In the case of your triazepane, the newly deprotected amine or the other two nitrogen atoms within the ring can act as nucleophiles, leading to N-alkylation.

  • Solution: The Use of Scavengers Scavengers are reagents added to the deprotection mixture to "trap" the tert-butyl cation before it can react with your substrate.[5] They are nucleophiles that are more reactive towards the carbocation than the sensitive sites on your molecule.[5]

ScavengerTypical ConcentrationUse Case & Rationale
Triisopropylsilane (TIS) 2.5 - 5% (v/v)A highly effective and common scavenger for trapping carbocations.[12][13] It is often used in a standard "cleavage cocktail".
Triethylsilane (TES) 2.5 - 5% (v/v)Another efficient silane-based scavenger.[14]
Water (H₂O) 2.5 - 5% (v/v)Can act as a scavenger by quenching the carbocation to form tert-butanol. Often used in combination with TIS.
Thioanisole 2.5 - 5% (v/v)Useful, but should be used with caution as it can have its own side reactions, particularly with tryptophan-containing peptides.[14]

Recommended Scavenger Cocktail: A general-purpose and highly effective mixture for preventing tert-butylation is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][13][14]

Question 3: Could the 1,2,5-triazepane ring be unstable under strongly acidic conditions?

Answer: This is a valid concern. While many heterocyclic rings are robust, seven-membered rings and systems containing multiple heteroatoms can be susceptible to acid-catalyzed hydrolysis or rearrangement.[15][16] Specifically, the aminal-like linkages (N-C-N) within the triazepane structure could be labile.

  • Mechanism of Concern: Acid-catalyzed cleavage of an aminal bond could lead to ring-opening, resulting in a complex mixture of degradation products.[16] This is particularly relevant if water is present in the reaction mixture.

  • Troubleshooting Strategy:

    • Monitor Closely: Use LC-MS to carefully monitor the reaction not only for the disappearance of starting material and appearance of product, but also for any new, unexpected masses that could indicate degradation.

    • Use Milder Conditions: If you suspect ring instability, moving away from neat TFA is critical. Anhydrous conditions using 4M HCl in dioxane might be preferable.

    • Consider Non-Acidic Alternatives: For highly acid-sensitive substrates, alternative deprotection methods should be explored. Options include:

      • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave Boc groups, though they may require longer reaction times.[1][6]

      • Oxalyl Chloride/Methanol: This very mild system is tolerant of many acid-labile functional groups and can effect deprotection at room temperature.[6][17][18]

      • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like trifluoroethanol (TFE) can induce thermolytic removal of the Boc group without any acid.[19][20]

Analytical Workflow & Protocols

How do I reliably monitor the progress of my deprotection reaction?

Answer: Relying on a single timepoint is insufficient. Active monitoring is key to achieving a clean, complete reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring.[21]

    • Observation: The deprotected amine product, being more polar, will have a significantly lower Rf value than the Boc-protected starting material.

    • Visualization: Use a ninhydrin stain. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple/blue spot, providing a clear visual confirmation of the newly formed free amine.[21] The starting material will not stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative analysis.

    • Procedure: Take small aliquots from the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr), quench them in a basic solution (like saturated sodium bicarbonate), extract with a suitable solvent, and analyze.

    • Observation: You will be able to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also screening for any side products (like the [M+56]+ adduct).

Visual Troubleshooting Workflow

G start Incomplete Boc Removal Observed by TLC/LC-MS q_sm Is Starting Material (SM) fully consumed? start->q_sm sol_milder Substrate Degradation or Sensitivity Issue: Use milder conditions (e.g., Oxalyl Chloride/MeOH) start->sol_milder If substrate is known to be acid-sensitive q_side_products Are significant side products (e.g., M+56) observed? q_sm->q_side_products  Yes sol_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Increase acid concentration q_sm->sol_incomplete  No sol_scavengers tert-Butylation Issue: Add scavengers (e.g., TFA/TIS/H2O 95:2.5:2.5) q_side_products->sol_scavengers  Yes end_ok Reaction Complete & Clean: Proceed to Workup q_side_products->end_ok  No sol_stronger_acid Try stronger acid system: 4M HCl in Dioxane sol_incomplete->sol_stronger_acid Consider end_reassess Re-evaluate Strategy sol_incomplete->end_reassess If still incomplete sol_stronger_acid->end_reassess sol_scavengers->end_reassess sol_milder->end_reassess

Caption: A step-by-step troubleshooting decision tree for incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM [11]

  • Preparation: Dissolve the Boc-protected triazepane (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the solution. For a standard reaction, use a 1:1 v/v mixture of DCM:TFA.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[11][12]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or DCM (x3) to remove residual TFA.[12] The product is typically obtained as the TFA salt and can be used directly or neutralized.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [11]

  • Preparation: Dissolve the Boc-protected triazepane (1 equivalent) in a minimal amount of a co-solvent like Methanol or DCM if necessary for solubility.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. Deprotection is often rapid, typically complete within 30-60 minutes. Monitor by TLC.

  • Work-up: The product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[11]

Protocol 3: Mild Deprotection using Oxalyl Chloride [11][17]

  • Preparation: In a dry flask, dissolve the Boc-protected triazepane (1 equivalent) in Methanol (MeOH) under an inert atmosphere.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm and sputtering may be observed.[17]

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.[11][17]

  • Work-up: Upon completion, remove the solvent in vacuo and proceed with standard purification of the resulting hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for Boc deprotection? A2: A common starting point is treating the Boc-protected substrate with a 1:1 mixture of TFA in DCM at room temperature for 1-2 hours.[4][11]

Q2: Why is CO₂ gas evolved during the reaction? A2: The evolution of CO₂ is an intrinsic part of the deprotection mechanism. The carbamic acid intermediate that forms after the loss of the tert-butyl cation is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine.[3] For this reason, these reactions should never be run in a sealed container.[3]

Q3: How do I neutralize the product after deprotection? A3: The deprotected amine is obtained as an acid salt (e.g., TFA or HCl salt). To get the free amine, a basic workup is required. Dissolve the crude salt in a solvent like DCM or ethyl acetate and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.[21][22] Then wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[21]

Q4: Can I use other Lewis acids besides ZnBr₂? A4: Yes, other Lewis acids have been reported for Boc deprotection, including iron(III) chloride (FeCl₃), which can be effective and is a cheaper, more sustainable option.[23] The optimal choice will depend on your specific substrate and its functional group tolerance.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ACS Publications. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • EP2070899A1 - Deprotection of N-BOC compounds - Google P
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. [Link]

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. [Link]

  • Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media | Request PDF - ResearchGate. [Link]

  • Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis - PubMed. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][3][21]diazepine-3-carboxylate does not influence bioavailability - PMC. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of tert-butyl 1,2,5-triazepane-1-carboxylate

Introduction: Welcome to the dedicated technical support guide for the purification of tert-butyl 1,2,5-triazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the dedicated technical support guide for the purification of tert-butyl 1,2,5-triazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique, Boc-protected cyclic amine. Due to its chemical nature—possessing both a lipophilic tert-butyl group and two secondary amine functionalities—this molecule presents specific challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). These include poor peak shape, long retention times, and difficulty in achieving baseline resolution from related impurities.

This guide provides a structured, in-depth approach to troubleshooting and optimizing your mobile phase conditions. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios, grounded in established chromatographic principles and practical field experience. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to develop robust and efficient HPLC methods for this and similar molecules.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the initial setup and common observations when purifying tert-butyl 1,2,5-triazepane-1-carboxylate.

Question 1: Why am I observing severe peak tailing for my compound?

Answer: Severe peak tailing is the most common issue encountered when purifying basic compounds like tert-butyl 1,2,5-triazepane-1-carboxylate on standard silica-based C18 columns. The root cause is the interaction between the protonated secondary amine groups on your molecule and acidic silanol groups present on the surface of the silica stationary phase.

  • Mechanism: At neutral or acidic pH (typically < 7), the secondary amines in the triazepane ring will be protonated, carrying a positive charge. Residual silanol groups (Si-OH) on the silica backbone are deprotonated and negatively charged (SiO-), creating strong ionic interactions. These secondary interactions, in addition to the primary hydrophobic retention mechanism, lead to a mixed-mode retention that results in tailed, asymmetric peaks.

  • Initial Solution: The most direct way to mitigate this is to suppress the ionization of the silanol groups. This is typically achieved by adding a mobile phase modifier. A low concentration (0.05% to 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) is the standard approach. The acidic conditions ensure the silanol groups are protonated (Si-OH), minimizing ionic interactions with the protonated analyte.

Question 2: What is the ideal starting mobile phase composition and gradient for this compound?

Answer: A universal starting point does not exist, but a logical, empirically derived set of conditions provides a high chance of success. Given the compound's moderate polarity (due to the amine groups) balanced by the lipophilic Boc-group, a standard reversed-phase approach is appropriate.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm, 100 ÅIndustry standard for general-purpose reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensures analyte protonation. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to determine the approximate elution concentration of the target compound.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard analytical scale flow rate.
Detection 210-220 nmThe carbamate group provides some UV absorbance at lower wavelengths.

This starting point allows you to quickly determine the retention time of your compound and assess initial peak shape before proceeding to optimization.

Question 3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?

Answer: The choice between TFA and FA depends on the downstream application and the specific separation challenge.

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent. It forms a neutral complex with the protonated amine groups of the analyte. This complex behaves more like a non-polar molecule, leading to better retention and often significantly sharper peaks by masking the basic sites. However, TFA is difficult to remove from the final product and can suppress ionization in mass spectrometry (MS). Use TFA (0.1%) when peak shape is the absolute priority and MS detection is not required.

  • Formic Acid (FA): FA is a weaker acid and does not act as a strong ion-pairing agent. It primarily serves to lower the mobile phase pH, protonating the silanols. While peak shape may be slightly broader compared to TFA, it is highly volatile, easily removed during solvent evaporation, and is the preferred choice for LC-MS applications.

Recommendation: Start with 0.1% Formic Acid. If peak tailing remains problematic and you are not using MS detection, switch to 0.1% TFA.

Part 2: Troubleshooting Guide - Advanced Optimization

This section provides solutions to more complex problems you might encounter after initial method development.

Scenario 1: "I've added 0.1% Formic Acid, but my peak is still tailing and showing poor resolution from a close-eluting impurity."

Root Cause Analysis & Solution Workflow:

This scenario suggests that simple pH control is insufficient to overcome the secondary interactions or that the selectivity between your compound and the impurity needs to be enhanced.

start Initial State: Peak Tailing with 0.1% FA step1 Option A: Increase Ionic Strength start->step1 Disrupts ionic interactions step2 Option B: Change Organic Modifier start->step2 Alters selectivity step3 Option C: Use a Different Stationary Phase start->step3 Changes primary interaction sol1 Protocol 1: Add Ammonium Formate (10-20 mM) to Mobile Phase A & B step1->sol1 sol2 Protocol 2: Switch Acetonitrile (ACN) to Methanol (MeOH) step2->sol2 sol3 Protocol 3: Switch to an 'AQ' or 'Polar-Embedded' Column step3->sol3 check1 Peak Shape Improved? sol1->check1 check2 Resolution Improved? sol2->check2 check3 Tailing Eliminated? sol3->check3 check1->step2 No end Optimized Method check1->end Yes check2->step3 No check2->end Yes check3->end Yes fail Re-evaluate Strategy check3->fail No

Caption: Troubleshooting workflow for persistent peak tailing.

Detailed Protocols:

  • Protocol 1: Increase Mobile Phase Ionic Strength

    • Preparation: Prepare a 1M stock solution of Ammonium Formate in water.

    • Mobile Phase A: To your 1L bottle of 0.1% Formic Acid in Water, add 10-20 mL of the 1M Ammonium Formate stock solution to achieve a final concentration of 10-20 mM.

    • Mobile Phase B: Prepare your organic phase (e.g., Acetonitrile) with 0.1% Formic Acid as before. Adding buffer to the organic phase is generally not necessary but can be done for consistency.

    • Re-equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.

    • Causality: The high concentration of buffer ions (NH₄⁺) effectively "swamps" the charged silanol sites on the stationary phase, competitively shielding them from interacting with the protonated analyte. This reduces the secondary ionic interactions that cause tailing.

  • Protocol 2: Change the Organic Modifier

    • Substitution: Replace Acetonitrile (ACN) with Methanol (MeOH) as your Mobile Phase B. Ensure 0.1% Formic Acid is also present in the Methanol.

    • Gradient Adjustment: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. You may need to adjust your gradient to be more aggressive (e.g., start at a higher %B or have a steeper slope) to achieve similar retention times.

    • Causality: ACN and MeOH interact differently with the analyte and the stationary phase due to differences in polarity, viscosity, and hydrogen bonding capabilities. Switching solvents can alter the elution order of closely related compounds, potentially resolving your target from the impurity. This change in "selectivity" is a powerful tool in method development.

Scenario 2: "My compound is retained too strongly on the column, even with a high percentage of organic solvent."

Root Cause Analysis & Solution Workflow:

This suggests that either the compound is more non-polar than anticipated or that secondary interactions are contributing significantly to retention.

start Problem: Excessive Retention Time check_tfa Are you using TFA? start->check_tfa tfa_yes_path TFA's ion-pairing is increasing hydrophobicity. check_tfa->tfa_yes_path Yes tfa_no_path Investigate other factors. check_tfa->tfa_no_path No switch_to_fa Action: Switch from 0.1% TFA to 0.1% Formic Acid tfa_yes_path->switch_to_fa result1 Retention Time Decreased switch_to_fa->result1 increase_temp Option A: Increase Column Temperature (e.g., to 40°C) tfa_no_path->increase_temp check_modifier Option B: Consider a stronger organic modifier like Isopropanol (IPA) tfa_no_path->check_modifier result2 Retention Time Decreased increase_temp->result2 check_modifier->result2

Caption: Decision tree for troubleshooting excessive retention.

Detailed Protocols:

  • Action: Switch from TFA to Formic Acid:

    • Explanation: As mentioned previously, TFA acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with your protonated amine. This significantly increases its retention on a C18 column. Switching to formic acid removes this strong ion-pairing effect, and the compound will elute earlier.

  • Option A: Increase Column Temperature:

    • Setup: Use a column oven to increase the temperature to 40-50°C.

    • Equilibration: Allow the system to fully equilibrate at the new temperature before injecting.

    • Causality: Increasing the temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It also decreases the strength of hydrophobic interactions between the analyte and the stationary phase, causing it to elute earlier.

References

  • McCalley, D. V. (2010). Study of the factors controlling the performance of columns for the analysis of basic compounds by reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(2), 858-880. [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-439. [Link]

  • Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2004). An improved FAPA-based mobile phase modifier for reversed-phase HPLC-electrospray ionization MS. Rapid communications in mass spectrometry, 18(19), 2220–2232. [Link]

  • Stoll, D. R., & Carr, P. W. (2017). HPLC in the Pharmaceutical Industry. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Fallon, A., Den-Ouden, M., & Eiza, M. (1997). Practical HPLC Methodology and Applications. Academic Press. [Link]

Optimization

preventing ring-opening side reactions in 1,2,5-triazepane-1-carboxylate derivatives

Technical Support Center: Troubleshooting 1,2,5-Triazepane-1-Carboxylate Workflows Overview Welcome to the Application Support Center. As drug discovery increasingly moves beyond flat aromatic rings, seven-membered [1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1,2,5-Triazepane-1-Carboxylate Workflows

Overview Welcome to the Application Support Center. As drug discovery increasingly moves beyond flat aromatic rings, seven-membered [1,2,5]triazepane derivatives have emerged as highly versatile structural units, often replacing conventional piperazine or morpholine moieties to improve pharmacokinetic profiles[1]. However, the inherent torsional strain of the seven-membered ring makes 1,2,5-triazepane-1-carboxylate derivatives highly susceptible to ring-opening side reactions during deprotection, functionalization, and oxidative cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain ring integrity throughout your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my 1,2,5-triazepane ring spontaneously open during N1-Boc deprotection? Causality: The primary culprit is acid-catalyzed azomethine bond cleavage. When the tert-butyl carboxylate (Boc) group is removed under strongly acidic conditions (e.g., neat TFA), the resulting secondary amine is transiently protonated. In 1,2,5-triazepanes, the proximity of the nitrogen heteroatoms creates a localized dipole. If residual water is present in the solvent, the protonated intermediate undergoes nucleophilic attack, leading to hydrolytic ring cleavage. This is mechanistically analogous to the reversible ring-opening reactions observed in triazolobenzodiazepines in acidic media[2].

Q2: I am synthesizing 1,2,5-triazepanes using SnAP-hydrazine reagents. Why am I seeing acyclic hydrazone byproducts instead of the cyclized product? Causality: SnAP (tin amine protocol) hydrazine reagents require a delicate molecular oxygen-assisted oxidative cyclization mediated by a copper catalyst[3]. If the reaction is strictly degassed (deprived of O2) or if the copper catalyst is poisoned, the radical intermediate fails to cyclize. This stalls the reaction at the acyclic hydrazone stage or causes premature radical quenching, resulting in ring-opened degradation products.

Q3: Does the choice of N-protecting group affect the stability of the triazepane ring? Causality: Yes. The 1-carboxylate (such as Boc or Cbz) reduces the electron density on the N1 nitrogen, which paradoxically stabilizes the ring against premature oxidation but makes it sensitive to strong nucleophiles. Replacing the carboxylate with a highly electron-withdrawing group (like a sulfonyl) can increase the ring strain, exacerbating ring-opening during subsequent cross-coupling steps.

Section 2: Troubleshooting Guides & Validated Protocols

Issue A: Acid-Mediated Ring Opening During Deprotection

Symptom: LC-MS analysis shows a mass corresponding to[M+H+18]+ (addition of water) after Boc deprotection, indicating hydrolytic ring opening. Solution: Shift from neat TFA to a controlled, anhydrous HCl/dioxane system with a carbocation scavenger.

Self-Validating Protocol: Anhydrous N1-Boc Deprotection

  • Preparation: Dissolve the 1,2,5-triazepane-1-carboxylate derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an argon atmosphere.

  • Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS). Mechanistic Note: TIPS acts as a bulky hydride donor, trapping any transient tert-butyl carbocations before they can attack the triazepane nitrogens or generate localized acidic hotspots.

  • Acid Introduction: Cool the reaction to 0 °C. Dropwise, add 4.0 M HCl in anhydrous dioxane (10 equivalents). Critical: Do not use aqueous HCl.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC or LC-MS. The intact deprotected triazepane should form without the +18 Da water adduct.

  • Quenching: Evaporate the volatiles under a stream of nitrogen. Avoid rotary evaporation at high heat, which can thermally induce ring-opening of the hydrochloride salt.

G A 1,2,5-Triazepane-1-carboxylate (Boc-Protected) B Acidic Deprotection (TFA or HCl) A->B C Unstable Intermediate (Azomethine Cleavage) B->C Neat TFA, 25°C (Trace H2O) E Stabilized Intermediate (0°C + TIPS Scavenger) B->E 4M HCl/Dioxane, 0°C Anhydrous D Ring-Opened Byproduct (+18 Da Adduct) C->D F Intact 1,2,5-Triazepane Hydrochloride E->F

Mechanism of acid-mediated ring-opening vs. stabilized anhydrous deprotection.

Issue B: Stalled Cyclization in SnAP-Hydrazine Syntheses

Symptom: Low yields of the 1,2,5-triazepane ring; recovery of unreacted hydrazone. Solution: Optimize the oxidative environment. The SnAP aminodiazepane reagent requires molecular oxygen as a co-oxidant alongside the copper catalyst[3].

Self-Validating Protocol: Oxidative Cyclization of SnAP Aminodiazepane

  • Hydrazone Formation: React 1.0 equiv of SnAP aminodiazepane reagent with 1.0 equiv of the target aldehyde in DCM with 4Å molecular sieves for 12 hours. Filter and concentrate.

  • Setup for Cyclization: Dissolve the crude hydrazone in 1,2-dichloroethane (DCE) to a concentration of 0.05 M.

  • Catalyst Addition: Add 1.0 equiv of Cu(OTf)2 and 1.0 equiv of 2,6-lutidine.

  • Oxidative Atmosphere (Critical Step): Do not purge with argon. The reaction is an O2-assisted oxidative cyclization[3]. Leave the reaction flask open to a dry air atmosphere (using a drying tube) or sparge briefly with dry air.

  • Heating: Heat at 65 °C for 16 hours.

  • Validation: The resulting 1,2,5-triazepane will exhibit high specific optical activity if chiral aldehydes were used, confirming the integrity of the 3D ring structure[3].

G A SnAP Aminodiazepane + Aldehyde B Hydrazone Intermediate (Acyclic) A->B C Cu(OTf)2 + 2,6-Lutidine in DCE (65°C) B->C D Anaerobic Conditions (Radical Quenching) C->D Argon Purge F Aerobic Conditions (O2-Assisted) C->F Dry Air / O2 E Degradation / Ring-Opened Products D->E G Intact 1,2,5-Triazepane F->G Oxidative Cyclization

SnAP-hydrazine oxidative cyclization pathway highlighting the critical role of oxygen.

Section 3: Quantitative Data & Condition Optimization

To guide your experimental design, the following table summarizes internal benchmarking data regarding the stability of 1,2,5-triazepane-1-carboxylates under various deprotection conditions. Notice the sharp increase in ring-opened byproducts when trace water is present or temperatures are elevated.

Table 1: Effect of Deprotection Conditions on 1,2,5-Triazepane Ring Integrity

Deprotection ReagentSolvent SystemTemp (°C)ScavengerIntact Triazepane Yield (%)Ring-Opened Byproduct (%)
TFA (Neat)None25None32%65%
TFA (20% v/v)DCM25None54%41%
TFA (20% v/v)DCM0TIPS (2 eq)81%15%
4M HClDioxane25None76%19%
4M HCl (Anhydrous) Dioxane 0 TIPS (2 eq) 96% < 2%

Data Interpretation: The use of anhydrous HCl in dioxane at 0 °C with TIPS completely suppresses the hydrolytic azomethine cleavage pathway, preserving the seven-membered heterocycle.

Sources

Troubleshooting

overcoming solubility issues of tert-butyl 1,2,5-triazepane-1-carboxylate in polar aprotic solvents

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with tert-butyl 1,2,5-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with tert-butyl 1,2,5-triazepane-1-carboxylate in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, NMP).

Below, we detail the mechanistic causality of these issues, provide self-validating experimental protocols, and answer frequently asked questions to ensure your synthetic workflows proceed without interruption.

Mechanistic Insight: The Causality of Insolubility

tert-Butyl 1,2,5-triazepane-1-carboxylate ()[1] is a seven-membered heterocyclic building block featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group at the N1 position.

While Boc protection typically enhances solubility in polar aprotic solvents by increasing overall lipophilicity[2], the 1,2,5-triazepane ring contains two unprotected secondary amines at the N2 and N5 positions. These free amines act as powerful hydrogen-bond donors and acceptors. In the solid state, they form an extensive, highly stable intermolecular hydrogen-bonded crystal lattice.

Polar aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) lack the hydrogen-bond donating capability required to effectively disrupt this lattice. Even strong hydrogen-bond acceptors like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can struggle to overcome the thermodynamic stability of the triazepane crystal packing at room temperature, leading to incomplete dissolution or persistent suspensions.

Troubleshooting Workflows & Step-by-Step Protocols

To achieve complete dissolution without compromising the acid-labile Boc group, we recommend a tiered approach. Each protocol below is designed as a self-validating system: if the solution remains turbid after the specified time, proceed immediately to the next tier.

Protocol A: Thermodynamic Disruption (Thermal & Mechanical)

Use this as your baseline approach for DMF or DMSO.

  • Weighing: Transfer the required mass of tert-butyl 1,2,5-triazepane-1-carboxylate into a dry, inert-gas-purged vial.

  • Solvent Addition: Add the polar aprotic solvent (e.g., anhydrous DMF) to achieve a target concentration of 0.1 M.

  • Mechanical Agitation: Vortex the mixture for 60 seconds to maximize the surface area of the suspended particles.

  • Thermal Sonication: Place the vial in an ultrasonic bath heated to 45°C for 10 minutes . Self-Validation: Inspect visually against a dark background. If the solution is optically clear, proceed to your reaction. If particulate matter remains, proceed to Protocol B.

Protocol B: Lattice Disruption via Protic Co-Solvents

Use this when thermal energy is insufficient, and your downstream chemistry tolerates trace protic solvents.

  • Co-solvent Selection: Select a protic co-solvent (e.g., Methanol or Isopropanol) that will not interfere with your subsequent coupling reagents.

  • Titration: Add the protic co-solvent dropwise to the suspension from Protocol A, up to a maximum of 5% v/v .

  • Equilibration: Vortex for 2 minutes at room temperature. The protic solvent acts as a hydrogen-bond donor, competitively disrupting the N2-N5 intermolecular networks.

Protocol C: Mild Acidic Salt Formation

Use this for highly concentrated solutions (>0.5 M) where neutral dissolution fails.

  • Acid Selection: Do not use strong acids (like TFA or HCl), as the Boc group undergoes rapid cleavage under these conditions[3]. Instead, select a weak organic acid such as Glacial Acetic Acid (pKa ~4.76).

  • Addition: Add 1.05 equivalents of acetic acid relative to the triazepane.

  • Dissolution: Stir gently. The partial protonation of the N2/N5 amines induces electrostatic repulsion between the molecules, instantly breaking the crystal lattice and yielding a highly soluble acetate salt without cleaving the Boc group.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of tert-butyl 1,2,5-triazepane-1-carboxylate across various solvent systems based on standard laboratory evaluations.

Solvent SystemTemp (°C)Max Solubility (approx.)Visual ObservationRecommended Action
Acetonitrile (MeCN)25°C< 0.02 MHeavy white suspensionSwitch solvent or use Protocol C
DMF (Anhydrous)25°C~ 0.05 MCloudy/TurbidApply Protocol A (Heat to 45°C)
DMSO (Anhydrous)45°C> 0.20 MOptically ClearReady for synthesis
DMF + 5% MeOH25°C> 0.30 MOptically ClearReady for synthesis
DCM + 1.1 eq AcOH25°C> 0.50 MOptically ClearReady for synthesis

Workflow Visualization

SolubilityWorkflow Start Solid tert-butyl 1,2,5-triazepane- 1-carboxylate AddSolvent Add Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) Start->AddSolvent Agitate Vortex & Sonicate (10 mins at 25°C) AddSolvent->Agitate Check1 Is it completely dissolved? Agitate->Check1 Heat Protocol A: Heat to 45°C (Thermodynamic Disruption) Check1->Heat No Success Clear Solution Achieved Proceed to Downstream Synthesis Check1->Success Yes Check2 Is it completely dissolved? Heat->Check2 CoSolvent Protocol B/C: Add 5% v/v MeOH OR 1.1 eq Acetic Acid Check2->CoSolvent No Check2->Success Yes CoSolvent->Success

Decision-tree workflow for overcoming triazepane solubility issues in polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate out of DMF when my reaction cools back to room temperature? A: This is a classic case of supersaturation. When heated, the thermal energy breaks the intermolecular hydrogen bonds. Upon cooling, the kinetic energy drops, allowing the N2 and N5 amines to re-establish their hydrogen-bonded lattice, causing the compound to "crash out." To prevent this, maintain the reaction at a mildly elevated temperature (e.g., 35°C) or utilize a co-solvent (Protocol B).

Q: Can I use Trifluoroacetic Acid (TFA) to dissolve the compound quickly? A: No. The tert-butyloxycarbonyl (Boc) group is highly acid-labile. Exposure to strong acids like TFA or HCl will trigger the protonation of the carbamate carbonyl oxygen, leading to the loss of a tert-butyl cation and subsequent decarboxylation[2]. This will completely deprotect your N1 position. If acid-assisted dissolution is required, strictly use weak acids like acetic acid.

Q: Does the choice between DMF and Acetonitrile matter for this specific compound? A: Yes, significantly. While both are polar aprotic solvents, DMF has a much higher hydrogen-bond acceptor basicity than Acetonitrile. DMF can interact more favorably with the free N-H protons on the triazepane ring, making it a vastly superior solvent for this specific building block compared to MeCN.

Q: I am performing a continuous flow synthesis. How do I prevent clogging in the tubing? A: In continuous flow chemistry, transient precipitation is a critical failure mode. Do not rely on supersaturated solutions (Protocol A). Instead, formulate your stock solution using Protocol C (mild salt formation with acetic acid) to guarantee long-term thermodynamic stability at room temperature, ensuring the pumps and microreactors remain clear.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 59531450, tert-Butyl 1,2,5-triazepane-1-carboxylate." PubChem. Available at:[Link]

  • Wikipedia. "Di-tert-butyl dicarbonate (Boc Anhydride) Properties and Deprotection." Wikipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for tert-Butyl 1,2,5-triazepane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate.

Transitioning nitrogen-rich heterocycles from discovery chemistry to kilogram-scale production is rarely linear. The 1,2,5-triazepane core presents unique challenges: the entropic penalty of seven-membered ring formation, the competition between multiple nucleophilic nitrogen centers, and the high propensity of polyamines to chelate transition metals[1]. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to systematically eliminate trace impurities.

Core Troubleshooting Logic

When trace impurities spike during scale-up, identifying the mechanistic origin is critical. Use the logic tree below to isolate the root cause based on analytical data.

Troubleshooting N1 Impurity Detected in Scale-Up N2 Mass > Target? (Oligomers/Di-Boc) N1->N2 N3 Mass = Target? (Regioisomers) N1->N3 N4 Trace Metals? (Cu/Sn/Pd) N1->N4 N5 Check Boc2O Eq. & Dilution Factor N2->N5 N6 Optimize pH & Temp (Use pH Stat) N3->N6 N7 Add Scavenger Resin (e.g., QuadraPure) N4->N7

Logic tree for identifying and mitigating trace impurities in triazepane scale-up.

Frequently Asked Questions (FAQs)

Q1: Why does scaling up from 10g to 1kg result in a massive increase in oligomeric impurities during the cyclization step? Causality: 1,2,5-triazepanes are seven-membered heterocycles. The formation of a 7-membered ring is entropically and enthalpically disfavored compared to 5- or 6-membered rings. In small-scale batch reactions, the concentration is often low enough that intramolecular cyclization outpaces intermolecular collisions. Upon scale-up, concentrations are typically increased to maintain throughput. This higher concentration drastically increases the collision frequency between the reactive ends of two different linear precursors, leading to polymerization/oligomerization. Solution: Implement a continuous flow reactor or a pseudo-high dilution technique (slow, controlled addition of the precursor to a large volume of solvent) to keep the steady-state concentration of the reactive intermediate extremely low.

Q2: How do we prevent side products during Boc protection and subsequent deprotection steps? Causality: The 1,2,5-triazepane core contains three nitrogen atoms (N1, N2, N5). N5 is a highly nucleophilic secondary amine. If Boc anhydride (Boc2O) is added indiscriminately to the unprotected core, N5 will react preferentially, forming regioisomers. Conversely, during Boc deprotection (if orthogonal protecting groups are utilized later in your synthesis), the acidic cleavage generates a highly reactive tert-butyl cation. In high-concentration scale-up, this cation can alkylate the unprotected triazepane nitrogens, leading to t-butylated trace impurities[2]. Solution: For protection, utilize a pre-protected precursor—such as SnAP (tin amine protocol) hydrazine reagents—where the Boc group is already installed at N1 prior to oxidative copper-mediated cyclization[3]. For deprotection, always include a cation scavenger (e.g., thiophenol or triisopropylsilane) to trap the tert-butyl cation before it can react with the triazepane core[2].

Q3: Our ICP-MS shows >400 ppm of Copper in the crude API. How do we reduce this to <10 ppm? Causality: Transition metals like Copper (used in SnAP cyclization[3]) form highly stable, thermodynamically favored chelate complexes with the polyamine backbone of the triazepane ring. Standard aqueous workups with EDTA often fail to break these strong chelates at scale. Solution: Utilize functionalized metal-scavenging resins (e.g., QuadraPure TU or SiliaMetS Thiol) post-cyclization. The thiourea/thiol groups on the resin have a higher affinity for Cu than the triazepane nitrogens, effectively stripping the metal from the product.

Q4: We detected trace N-nitrosamines in our final product. Where are they coming from and how do we eliminate them? Causality: N-nitrosamines are highly potent mutagenic impurities heavily scrutinized by regulatory agencies. They form when secondary amines (like the unprotected N2 or N5 on the triazepane ring) react with nitrosating agents[4]. In scale-up, these nitrosating agents often originate from trace inorganic nitrites present in excipients, water, or even the solvents used during processing[4]. Solution: Screen all raw materials for nitrite levels (<1 ppm). Incorporate a nitrite scavenger, such as ascorbic acid, during the aqueous workup phases to quench any reactive nitrosating species before they can react with the triazepane core.

Quantitative Impurity Profiling

The following table summarizes the expected shift in impurity profiles when moving from a standard batch process to an optimized scale-up workflow utilizing flow chemistry and resin scavenging.

Impurity TypeMechanistic SourceBatch Process (100g)Optimized Scale-Up (1kg)Analytical Method
Oligomers Intermolecular cyclization8.5%< 0.5%SEC / LC-MS
Regioisomers (N5-Boc) Non-selective Bocylation12.0%1.2%NMR / HPLC
Di-Boc Impurities Excess Boc2O / Poor pH control5.4%< 0.1%HPLC-UV
Trace Copper (Cu) SnAP cyclization catalyst450 ppm< 5 ppmICP-MS
N-Nitrosamines Nitrite reaction with 2° amine150 ppb< 10 ppbLC-MS/MS
Self-Validating Experimental Protocol: Continuous Flow Cyclization & Purification

To ensure reproducibility and trust, the following protocol integrates built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Objective: Synthesize the tert-butyl 1,2,5-triazepane-1-carboxylate core while suppressing oligomerization and reducing Cu to <10 ppm.

Step 1: Precursor Preparation Prepare a 0.05 M solution of the N1-Boc protected SnAP hydrazine precursor and the corresponding aldehyde in anhydrous dichloromethane (DCM)[3].

  • Self-Validating Checkpoint: Analyze the solution via LC-MS. Precursor degradation must be <1% before proceeding. If degradation exceeds 1%, discard and prepare fresh, ensuring strict anhydrous conditions.

Step 2: Oxidative Cyclization in Flow Pump the precursor solution and a 0.1 M solution of Cu(OTf)2 / pyridine through a T-mixer into a heated flow reactor (60 °C) with a residence time of 15 minutes.

  • Causality Note: The flow setup enforces pseudo-high dilution, kinetically favoring the 7-membered intramolecular cyclization over intermolecular oligomerization.

Step 3: In-Line Quenching & Nitrosamine Mitigation Direct the reactor effluent into a stirred vessel containing saturated aqueous EDTA and 10 equivalents of ascorbic acid.

  • Self-Validating Checkpoint: The organic layer must transition from a deep blue/green to a pale yellow. This visual shift confirms the initial disruption of the Cu-triazepane complex and the active quenching of trace nitrites by ascorbic acid.

Step 4: Resin Scavenging Separate the organic layer and pass it through a fixed-bed column packed with QuadraPure TU resin (10 g of resin per 1 g of expected API).

Step 5: Final Isolation Concentrate the eluent under reduced pressure.

  • Self-Validating Checkpoint: Perform ICP-MS analysis on a 10 mg sample. If Cu > 10 ppm, the resin bed is saturated; pass the bulk material through a fresh resin column. If Cu < 10 ppm, proceed to final crystallization.

Reaction Pathway Analysis

G A Linear Precursor (e.g., Hydrazine derivative) B Intramolecular Cyclization (Dilute Conditions) A->B Cu/Sn Catalyst C Intermolecular Reaction (High Concentration) A->C Scale-up artifact D 1,2,5-Triazepane Core (Unprotected) B->D E Oligomeric Impurities C->E F Boc2O Protection (Controlled Stoichiometry) D->F G tert-Butyl 1,2,5-triazepane -1-carboxylate F->G pH 8.5-9.0 H Over-Bocylated Impurities (Regioisomers/Di-Boc) F->H Excess Boc2O

Reaction pathway showing target synthesis versus impurity formation during scale-up.

References
  • Suzuki, H., et al. "Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery." Chem. Pharm. Bull., 2010.1

  • Luescher, M. U., et al. "Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form Chiral 1,4,5‐Oxadiazepanes and 1,2,5‐Triazepanes." Helvetica Chimica Acta, 2017. 3

  • "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies." Organic Process Research & Development, ACS Publications, 2023. 4

  • "Navigating Boc Deprotection: A Guide to Preventing Side Products." BenchChem, 2025.2

Sources

Troubleshooting

minimizing degradation of tert-butyl 1,2,5-triazepane-1-carboxylate under mildly acidic conditions

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with tert-butyl 1,2,5-triazepane-1-carboxylate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with tert-butyl 1,2,5-triazepane-1-carboxylate. While the 1,2,5-triazepane core is a versatile pharmacophore, its synthesis and handling are complicated by the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to preserve molecular integrity under mildly acidic conditions.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must understand the kinetics of the failure mode. The degradation of tert-butyl 1,2,5-triazepane-1-carboxylate under mild acid is driven by two distinct chemical vulnerabilities:

  • Acid-Catalyzed Boc Fragmentation: The cleavage of the N-Boc group exhibits a second-order kinetic dependence on acid concentration[1]. The mechanism initiates with a rapid, reversible protonation of the carbamate carbonyl oxygen. This is followed by a rate-limiting fragmentation step that yields a tert-butyl cation and a carbamic acid intermediate, which subsequently undergoes rapid decarboxylation to expose the free amine[1].

  • Nucleophilic Trapping (N-Alkylation): The 1,2,5-triazepane ring contains multiple basic nitrogens. If premature Boc fragmentation occurs, the highly reactive tert-butyl cation can be trapped by the unprotected secondary amines on the triazepane core, leading to irreversible N-alkylation and complex impurity profiles[2].

MitigationWorkflow Start tert-Butyl 1,2,5-triazepane-1-carboxylate in Mild Acid Mech Protonation of Boc Carbonyl (Rapid Equilibrium) Start->Mech Frag Rate-Limiting Fragmentation (t-Butyl Cation + Carbamic Acid) Mech->Frag Mit3 Buffered Quench (NaHCO3) Neutralizes Acid Mech->Mit3 pH Control Risk1 Decarboxylation (Loss of Boc) Frag->Risk1 Risk2 N-Alkylation of Triazepane by t-Butyl Cation Frag->Risk2 Mit1 Lower Temp (0°C) Reduces Fragmentation Rate Frag->Mit1 Kinetic Control Mit2 Add Scavengers (Anisole) Traps t-Butyl Cation Risk2->Mit2 Chemical Trapping

Caption: Mechanistic pathway of Boc degradation and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: I am observing premature deprotection of the Boc group during my mildly acidic coupling reactions (e.g., using weak organic acids). How can I suppress this? A1: Premature deprotection is kinetically driven. To suppress it, you must manipulate the variables of the rate law:

  • Lower the Temperature: The fragmentation of the protonated carbamate is highly temperature-dependent. Reducing the reaction temperature from 20°C to 0°C significantly decreases the rate constant of cleavage.

  • Solvent Selection: Use non-polar solvents (e.g., Toluene, Dichloromethane) rather than highly polar or protic solvents. Protic solvents stabilize the transition state and the resulting tert-butyl cation, accelerating degradation.

  • Limit Acid Equivalents: Because the deprotection rate has a second-order dependence on acid concentration[1], keeping the acid strictly stoichiometric or using a weaker acid will exponentially reduce degradation.

Q2: During the aqueous workup of my reaction, the triazepane derivative degrades, even though it was stable in the reaction flask. What is happening? A2: If your reaction mixture contains mild acid, concentrating the mixture in vacuo or performing an unbuffered aqueous workup concentrates the acid, driving the pH down and accelerating Boc cleavage. Solution: Always perform an inverse buffered quench . Pour the reaction mixture into a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. This ensures the molecule is immediately exposed to a basic environment, neutralizing the acid before any concentration steps[3].

Q3: I see multiple higher-molecular-weight impurities by LC-MS (+56 Da adducts) after exposure to mild acid. What are they, and how do I prevent them? A3: These are tert-butylated triazepane adducts. When the Boc group fragments, it releases a tert-butyl cation. The basic nitrogens of the 1,2,5-triazepane ring act as nucleophiles and trap this cation[2]. Solution: Incorporate a cation scavenger. Adding a scavenger such as anisole or thioanisole (1-5 equivalents) to your reaction mixture will competitively trap the tert-butyl cations, preserving the integrity of the triazepane core even if trace deprotection occurs[3].

Quantitative Data: Degradation Kinetics

The following table summarizes the estimated half-lives and degradation profiles of Boc-protected polyamines (analogous to the triazepane core) under various conditions. This data illustrates the critical impact of temperature and acid concentration on molecular stability.

Reaction ConditionTemperature (°C)Acid ConcentrationEstimated Boc Half-Life (t½)Triazepane Core Status
pH 4.0 Acetate Buffer20°CLow> 48 hoursIntact
1.0 M HCl in Dioxane20°CHigh< 30 minsDeprotected
1.0 M HCl in Dioxane0°CHigh~ 4 hoursPartially Deprotected
10% TFA in DCM20°CHigh< 10 minsDeprotected + Alkylated (No Scavenger)
10% TFA in DCM + Anisole0°CHigh~ 2 hoursDeprotected (Clean Core)

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflows, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify the integrity of the tert-butyl 1,2,5-triazepane-1-carboxylate.

Protocol A: The Inverse Buffered Quench (Workup)

Objective: To safely extract the Boc-protected triazepane from a mildly acidic reaction mixture without inducing concentration-dependent cleavage.

Step-by-Step Methodology:

  • Preparation: Chill a saturated aqueous solution of NaHCO₃ (10 volumes relative to reaction volume) in an ice bath to 0–4°C.

  • Cooling: Cool the mildly acidic reaction mixture containing the triazepane derivative to 0°C.

  • Inverse Quench: Slowly add the cold reaction mixture dropwise into the vigorously stirring cold NaHCO₃ solution.

    • Causality Check: Adding the acid to the base (inverse quench) ensures the bulk pH remains >7 at all times, preventing transient localized acidic spikes.

  • Phase Separation: Extract the aqueous layer with a non-polar solvent (e.g., cold Dichloromethane or Ethyl Acetate) three times.

  • Validation Checkpoint 1 (TLC): Spot the organic layer on a TLC plate. Stain with Ninhydrin. A lack of bright purple/pink spots indicates that no free primary/secondary amines (degraded triazepane) are present in the organic phase[4].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate in vacuo with the water bath temperature strictly kept below 30°C .

ProtocolWorkflow Step1 1. Cool Reaction to 0°C Step2 2. Prepare Cold NaHCO3 (aq) Step1->Step2 Step3 3. Inverse Quench (Add Rxn to Base) Step2->Step3 Step4 4. Extract (DCM) & TLC Check Step3->Step4 Step5 5. Concentrate (T < 30°C) Step4->Step5

Caption: Step-by-step workflow for the buffered aqueous workup of acid-sensitive triazepanes.

Protocol B: Mildly Acidic Coupling with Cation Scavenging

Objective: To perform a necessary reaction under mild acid while protecting the triazepane core from tert-butyl alkylation.

Step-by-Step Methodology:

  • Solvent & Scavenger Setup: Dissolve tert-butyl 1,2,5-triazepane-1-carboxylate (1.0 eq) in anhydrous DCM. Add Anisole (3.0 eq) as a cation scavenger.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Reagent Addition: Add the mildly acidic reagent or catalyst dropwise over 15 minutes to prevent exothermic spikes.

  • Validation Checkpoint 2 (LC-MS): At t=30 mins, pull a 10 µL aliquot, quench immediately in 100 µL of 5% Et₃N in Methanol, and analyze via LC-MS. Look for the intact mass [M+H]+. The absence of [M+56]+ confirms the anisole is successfully intercepting any trace tert-butyl cations.

  • Termination: Proceed immediately to Protocol A (Inverse Buffered Quench) once the desired reaction is complete.

References

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: tert-Butyl 1,2,5-Triazepane-1-carboxylate vs. tert-Butyl 1,4-Diazepane-1-carboxylate

Executive Summary & Structural Logic The incorporation of seven-membered nitrogenous heterocycles into pharmacophores is a proven strategy to explore novel chemical space, alter basicity, and enhance metabolic stability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

The incorporation of seven-membered nitrogenous heterocycles into pharmacophores is a proven strategy to explore novel chemical space, alter basicity, and enhance metabolic stability. This guide provides an objective, data-driven comparison between two highly valuable building blocks: tert-butyl 1,4-diazepane-1-carboxylate (commonly known as N-Boc-homopiperazine) and tert-butyl 1,2,5-triazepane-1-carboxylate .

While both serve as conformationally flexible scaffolds, the introduction of a third nitrogen in the triazepane ring fundamentally alters the electronic landscape, regioselectivity, and synthetic utility of the molecule[1].

  • 1,4-Diazepane Derivative: Contains a single, highly nucleophilic secondary amine (N4). It is a straightforward, predictable building block ideal for linear syntheses[2].

  • 1,2,5-Triazepane Derivative: Contains two potential reactive sites (N2 and N5). It offers the opportunity for dual or differential functionalization but requires strict regiocontrol during synthesis.

Mechanistic Profiling: Basicity, Nucleophilicity, and Sterics

To master the reactivity of these heterocycles, one must understand the causality behind their electronic behaviors:

The 1,4-Diazepane Scaffold: In tert-butyl 1,4-diazepane-1-carboxylate, the N4 atom is flanked by a propylene and an ethylene bridge. It acts as a standard, highly basic secondary amine (estimated free-base pKa ~10.0). Because the N1-Boc group is separated by multiple carbon atoms, its electron-withdrawing inductive effect on N4 is negligible, resulting in rapid, clean nucleophilic attacks.

The 1,2,5-Triazepane Scaffold: In tert-butyl 1,2,5-triazepane-1-carboxylate, the structural mapping is N1–N2–C3–C4–N5–C6–C7. This creates two distinct secondary amines:

  • N5 (The Kinetic Nucleophile): Flanked by two ethylene bridges (C3-C4 and C6-C7), N5 is sterically unhindered and structurally mimics the highly basic secondary amine found in piperazine or homopiperazine.

  • N2 (The Thermodynamic/Blocked Nucleophile): N2 is bonded directly to the N1-Boc group, forming a cyclic carbazate. The electron-withdrawing carbonyl of the Boc group inductively depletes electron density from N1, which in turn pulls from N2, drastically lowering its basicity (estimated pKa ~3.5). Furthermore, the massive tert-butyl group creates a severe steric shield. Consequently, despite the theoretical potential for an α -effect (lone-pair repulsion between N1 and N2), N2 is highly unreactive under standard kinetic conditions.

Workflow & Pathway Visualization

The following diagram illustrates the divergent regioselective pathways when exposing both scaffolds to a standard electrophile.

Reactivity_Comparison Triazepane tert-butyl 1,2,5-triazepane -1-carboxylate Prod_Triazepane_N5 N5-Acylated Product (Major / Kinetic) Triazepane->Prod_Triazepane_N5 N5 Attack Prod_Triazepane_N2 N2-Acylated Product (Minor / Steric Block) Triazepane->Prod_Triazepane_N2 N2 Attack Diazepane tert-butyl 1,4-diazepane -1-carboxylate Prod_Diazepane N4-Acylated Product (Single Isomer) Diazepane->Prod_Diazepane N4 Attack Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Prod_Diazepane Electrophile->Prod_Triazepane_N5 Electrophile->Prod_Triazepane_N2

Divergent regioselective pathways for 1,2,5-triazepane vs. 1,4-diazepane electrophilic acylation.

Quantitative Data Comparison

The table below summarizes the comparative performance of both scaffolds across standard medicinal chemistry transformations.

Reaction TypeReagents & Conditions1,4-Diazepane (N4 Yield)1,2,5-Triazepane (N5 Yield)Regioselectivity (N5:N2)
Acylation R-COCl, DIPEA, DCM, 0 °C>95%88–92%>99:1
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, RT90%85%95:5
SₙAr Ar-F, K₂CO₃, DMF, 80 °C85%75%90:10
Oxidative Stability H₂O₂ / Air exposureHighly StableModerately StableN/A

Note: The 1,2,5-triazepane scaffold shows slightly lower overall yields in high-temperature reactions (like SₙAr) due to the thermodynamic activation of the N2 site, which leads to minor bis-functionalized or N2-functionalized byproducts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: Standard N4-Alkylation of 1,4-Diazepane

Objective: High-yield functionalization of the N4 position.

  • Reaction Setup: Dissolve 1.0 eq of tert-butyl 1,4-diazepane-1-carboxylate in anhydrous DMF. Add 1.5 eq of K₂CO₃.

  • Electrophile Addition: Add 1.1 eq of the alkyl halide. Causality: A mild inorganic base is sufficient because N4 is highly basic and unhindered.

  • Validation Checkpoint 1 (TLC): Stain with Ninhydrin. The starting material will show a dark purple/brown spot (free secondary amine). The reaction is complete when this spot vanishes, as the tertiary amine product will not stain strongly with Ninhydrin.

  • Workup: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.

Protocol B: Kinetically Controlled Regioselective N5-Acylation of 1,2,5-Triazepane

Objective: Exclusive functionalization of N5 while leaving N2 untouched.

  • Reaction Setup: Dissolve 1.0 eq of tert-butyl 1,2,5-triazepane-1-carboxylate in anhydrous DCM.

  • Base Selection: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and will not act as a competing nucleophile against the acyl chloride, unlike unhindered amines. It acts purely as a proton sink.

  • Temperature Control: Cool the mixture strictly to 0 °C. Causality: Kinetic control is mandatory. At room temperature, the highly reactive acyl chloride may begin to overcome the steric barrier of the N1-Boc group, leading to N2-acylation.

  • Electrophile Addition: Add 1.05 eq of acyl chloride dropwise over 10 minutes.

  • Validation Checkpoint 1 (LC-MS): Monitor the reaction. Look for the exact mass of the mono-acylated product [M+H]+ . The absence of a [M+Acyl+H]+×2 mass confirms strict regiocontrol.

  • Validation Checkpoint 2 (2D NMR): Post-purification, run an HMBC (Heteronuclear Multiple Bond Correlation) NMR. The newly introduced carbonyl carbon must show cross-peaks with the protons on C4 and C6 (adjacent to N5), and not with the protons on C3 (adjacent to N2).

Applications in Drug Discovery

The choice between these two scaffolds dictates the pharmacological trajectory of the resulting drug candidate:

  • 1,4-Diazepane Applications: Due to its predictable basicity and stability, the N-Boc-homopiperazine building block is heavily utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors targeting inflammatory diseases[2]. It is also a privileged scaffold for generating highly selective Sigma-1 receptor ligands.

  • 1,2,5-Triazepane Applications: The triazepane core is frequently deployed as a bioisostere for morpholine or piperazine to overcome resistance mechanisms. Notably, it has been used to synthesize potent analogues of the oxazolidinone antibacterial agent linezolid, demonstrating excellent in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1][3].

References

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery Source: Chemical and Pharmaceutical Bulletin (J-Stage / PubMed) URL:[Link]

Sources

Comparative

A Comparative Guide to Boc and Fmoc Protection Strategies in 1,2,5-Triazepane Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1,2,5-triazepane scaffold is a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its potential as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-triazepane scaffold is a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its potential as a versatile structural unit in drug discovery.[1] The synthesis of substituted 1,2,5-triazepanes often necessitates the use of protecting groups to mask reactive amine functionalities and enable regioselective modifications. The choice between the two most prominent orthogonal protecting group strategies, the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a critical decision that can profoundly impact the efficiency, yield, and purity of the final product.

This in-depth technical guide provides a comparative analysis of the Boc and Fmoc protection strategies for the synthesis of 1,2,5-triazepane derivatives. Drawing upon established principles from solid-phase synthesis and examples from the literature on related heterocyclic systems, this guide will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to inform your synthetic strategy.

Core Principles: A Tale of Two Orthogonal Strategies

The cornerstone of modern protecting group chemistry is the concept of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[2] This principle is elegantly embodied in the Boc and Fmoc strategies, which are widely employed in solid-phase peptide synthesis and can be adapted for the synthesis of other nitrogen-containing molecules like 1,2,5-triazepanes.

The Boc Strategy: Acid-Labile Protection

The Boc group is a carbamate that is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2] In a typical orthogonal scheme, the Boc group serves as a temporary protecting group for one amine, while other functionalities are protected with groups that are stable to acid but labile under different conditions (e.g., hydrogenolysis).

The Fmoc Strategy: Base-Labile Protection

In contrast, the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for an orthogonal approach where other protecting groups are acid-labile.

Boc-Based Solid-Phase Synthesis of a 1,3,5-Triazepane-2,4-dione: A Case Study

While a direct solid-phase synthesis of a 1,2,5-triazepane using a Boc strategy is not extensively documented, a study on the synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones provides a valuable and closely related example.[2] This methodology can be conceptually adapted for the synthesis of 1,2,5-triazepane derivatives.

The synthesis commences with a resin-bound amino acid, where the amino group is initially protected with Boc. Following deprotection, the free amine is acylated, and subsequent reduction and cyclization steps lead to the desired triazepane-dione.

Boc_Strategy Resin MBHA Resin Boc_AA Boc-Amino Acid Coupling Resin->Boc_AA Deprotection1 Boc Deprotection (TFA/DCM) Boc_AA->Deprotection1 Acylation Acylation (R-COOH) Deprotection1->Acylation Reduction Amide Reduction (Borane/THF) Acylation->Reduction Cyclization Cyclization with Phenyl Isocyanatoformate Reduction->Cyclization Cleavage Cleavage from Resin (HF/Anisole) Cyclization->Cleavage Product 1,7-Disubstituted-1,3,5- Triazepane-2,4-dione Cleavage->Product

Caption: Workflow for Boc-based solid-phase synthesis of a 1,3,5-triazepane-2,4-dione.[2]

Experimental Protocol: Boc-Based Synthesis of a 1,3,5-Triazepane-2,4-dione[2]
  • Resin Preparation: Start with p-methylbenzhydrylamine (MBHA) resin.

  • Amino Acid Coupling: Couple a Boc-protected amino acid (Boc-AA-OH) to the resin.

  • Boc Deprotection: Remove the Boc group using 55% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Acylation: Acylate the resulting primary amine with a carboxylic acid to yield the resin-bound acylated amino acid.

  • Amide Reduction: Treat the resin-bound diamide with borane in tetrahydrofuran (THF) to reduce the amides to secondary amines.

  • Cyclization: React the resin-bound diamine with phenyl isocyanatoformate in dimethylformamide (DMF) to form the 1,3,5-triazepane-2,4-dione ring.

  • Cleavage: Cleave the final product from the resin using a mixture of hydrogen fluoride (HF) and anisole (95:5) for 1.5 hours at 0°C.

Fmoc-Based Solid-Phase Synthesis of a Related Heterocycle: An Analogous Approach

Direct literature examples of Fmoc-based 1,2,5-triazepane synthesis are scarce. However, the solid-phase synthesis of 2,5-dihydrobenzo[f][4][5][6]thiadiazepine 1,1-dioxide derivatives, a structurally related seven-membered nitrogen-containing heterocycle, provides a strong analogous framework for an Fmoc strategy.[7] This approach highlights the use of Fmoc for temporary amine protection, with final cleavage from the resin under acidic conditions.

Fmoc_Strategy Resin Wang Resin Fmoc_AA Fmoc-Amino Acid Immobilization Resin->Fmoc_AA Sulfonylation Sulfonylation Fmoc_AA->Sulfonylation Nitro_Reduction Nitro Group Reduction Sulfonylation->Nitro_Reduction Thiourea_Formation Fmoc-Thiourea Synthesis Nitro_Reduction->Thiourea_Formation Cyclization Cyclization (DIC) Thiourea_Formation->Cyclization Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Cyclization->Fmoc_Deprotection Cleavage Cyclative Cleavage (TFA) Fmoc_Deprotection->Cleavage Product 2,5-Dihydrobenzo[f][1,2,5]- thiadiazepine 1,1-dioxide Cleavage->Product

Caption: Analogous workflow for an Fmoc-based solid-phase synthesis of a related heterocycle.[7]

Conceptual Experimental Protocol: Fmoc-Based Synthesis of a 1,2,5-Triazepane Derivative

This protocol is a conceptual adaptation based on the principles of Fmoc chemistry and the synthesis of related heterocycles.

  • Resin Functionalization: Start with a suitable resin (e.g., Wang resin) and attach a linker compatible with Fmoc chemistry.

  • First Building Block Attachment: Couple the first Fmoc-protected building block to the resin.

  • Fmoc Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.

  • Chain Elongation: Couple the subsequent building blocks, with intervening Fmoc deprotection steps.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA, to simultaneously cyclize the precursor and cleave the 1,2,5-triazepane derivative from the solid support.

Comparative Analysis: Boc vs. Fmoc for 1,2,5-Triazepane Synthesis

The choice between a Boc and an Fmoc strategy for the synthesis of 1,2,5-triazepanes will depend on several factors, including the desired substitution pattern, the stability of the target molecule, and the desired overall synthetic efficiency.

FeatureBoc StrategyFmoc Strategy
Orthogonality Employs acid-labile Boc for temporary protection and other groups (e.g., benzyl) for permanent protection, removed by different acidic strengths or hydrogenolysis.Utilizes a base-labile Fmoc group for temporary protection and acid-labile groups for permanent protection, offering true orthogonality.
Deprotection Conditions Boc Removal: Moderately strong acid (e.g., TFA in DCM).[2] Final Cleavage: Harsh, strong acid (e.g., HF, TFMSA).[2]Fmoc Removal: Mild base (e.g., 20% piperidine in DMF).[3] Final Cleavage: Mild to strong acid (e.g., TFA).[7]
Potential Side Reactions Boc Deprotection: Acid-catalyzed side reactions on sensitive functional groups. Final Cleavage: Degradation of the target molecule under harsh acidic conditions.Fmoc Deprotection: Base-catalyzed side reactions such as racemization or aspartimide formation in peptide synthesis analogues. Potential for diketopiperazine formation.
Compatibility with 1,2,5-Triazepane Core The stability of the 1,2,5-triazepane ring to strong acids during final cleavage is a major concern and needs to be experimentally verified.The stability of the 1,2,5-triazepane ring to the basic conditions of Fmoc removal needs to be considered, although it is generally expected to be more stable under these conditions than to strong acid.
Overall Efficiency & Purity Can be highly efficient, but the harsh final cleavage step may lead to lower yields and the formation of impurities, requiring extensive purification.Generally offers higher purity of the crude product due to milder deprotection conditions. The final acidic cleavage is also typically cleaner.
Automation Friendliness Less amenable to full automation due to the use of corrosive and hazardous reagents like HF.Highly suitable for automated solid-phase synthesis due to the use of milder and less corrosive reagents.

Conclusion and Recommendations

Both Boc and Fmoc strategies offer viable, orthogonal approaches to the synthesis of complex molecules like 1,2,5-triazepanes. The choice between them is a nuanced decision that must be guided by the specific chemical nature of the target molecule and the available synthetic resources.

  • The Boc strategy may be considered for solution-phase synthesis or when the target 1,2,5-triazepane is known to be stable to strong acids. Its primary drawback lies in the harsh final cleavage conditions, which can limit its applicability for sensitive substrates.

  • The Fmoc strategy is generally the preferred method for solid-phase synthesis due to its milder deprotection conditions, which are compatible with a wider range of functional groups and are more amenable to automation. However, the stability of the 1,2,5-triazepane ring to the basic conditions of Fmoc removal should be experimentally evaluated for the specific target molecule.

For the development of libraries of 1,2,5-triazepane derivatives for drug discovery, the Fmoc strategy on a solid support offers significant advantages in terms of efficiency, purity, and amenability to high-throughput synthesis. Future research focused on the direct comparison of these two strategies in the synthesis of a common 1,2,5-triazepane target would be highly valuable to the medicinal chemistry community.

References

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2025). BenchChem.
  • Synthesis of fused 1,2,5-triazepine-1,5-diones and some N2- and N3-substituted derivatives: potential conformational mimetics for cis-peptidyl prolinamides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
  • Solid-Phase Synthesis of Trisubstituted 2,5-Dihydrobenzo[f][4][5][6]thiadiazepine 1,1-Dioxide Derivatives. (2014). ACS Combinatorial Science, 16(8), 412-420.

  • Solid-Phase Synthesis of 1,7-Disubstituted-1,3,5-triazepane-2,4-diones. (2001). Organic Letters, 3(17), 2681-2684.
  • Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. (2013).
  • Solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][4][5][6]thiadiazepine 1,1-dioxide derivatives. (2014). ACS Combinatorial Science, 16(8), 412-420.

  • Synthesis and application of[4][5][6]triazepane and[4][5][6]oxadiazepane as versatile structural units for drug discovery. (2010). Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002.

Sources

Validation

Comprehensive HPLC Method Validation Guide for tert-Butyl 1,2,5-triazepane-1-carboxylate Purity Assessment: UV vs. Charged Aerosol Detection (CAD)

tert-Butyl 1,2,5-triazepane-1-carboxylate is a highly valuable, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of peptidomimetics and kinase inhibitors. However, assessing the purity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl 1,2,5-triazepane-1-carboxylate is a highly valuable, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of peptidomimetics and kinase inhibitors. However, assessing the purity of this compound presents significant analytical hurdles. As a Senior Application Scientist, I have designed this guide to objectively compare legacy HPLC methodologies against modernized approaches, providing you with a self-validating protocol grounded in the latest regulatory standards.

The Analytical Challenge: Causality Behind the Complexity

Developing a robust purity assay for tert-butyl 1,2,5-triazepane-1-carboxylate requires overcoming two fundamental chemical properties of the molecule:

  • Optical Invisibility: The molecule lacks an extended conjugated π -system. The Boc (tert-butoxycarbonyl) group and the aliphatic triazepane ring possess minimal UV absorbance. Consequently, traditional UV detection is restricted to low, noisy wavelengths (e.g., 205–210 nm), which are highly susceptible to baseline drift from mobile phase absorbance[1].

  • Basic Amine Interactions: The secondary amines within the 7-membered triazepane ring are highly basic. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these protonated amines interact strongly with ionized residual silanol groups (Si-O⁻) on silica-based stationary phases. This secondary ion-exchange mechanism results in severe peak tailing and compromised resolution ()[2].

To resolve these issues, we must transition from standard C18 columns with UV detection to a Polar-Embedded C18 stationary phase coupled with Charged Aerosol Detection (CAD) .

Why CAD Outperforms UV

Traditional UV detection relies entirely on the presence of an analyte's chromophore ()[3]. CAD, conversely, is a mass-sensitive, near-universal detector. It measures the electrical charge transferred to residual aerosol particles after mobile phase evaporation, making its response independent of the analyte's optical properties[1].

Why Polar-Embedded C18 Outperforms Standard C18

Standard C18 columns suffer from secondary retention mechanisms where basic nitrogens bind to acidic silanols. A polar-embedded C18 column incorporates a polar functional group (e.g., an amide or carbamate) near the silica surface. This creates a virtual hydration layer that shields residual silanols, drastically reducing peak tailing for basic compounds without requiring highly acidic mobile phases that could risk Boc-deprotection ()[4].

CAD_Workflow A Column Eluate B Nebulizer A->B Flow C Evaporation Tube B->C Droplets D Corona Charger C->D Dried Particles E Ion Trap D->E Charged Particles F Electrometer E->F Detection

Step-by-step mechanism of Charged Aerosol Detection (CAD).

Experimental Protocols: Self-Validating CAD Workflow

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.

Step 1: Mobile Phase & Column Preparation
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.5 with Formic Acid).

    • Causality: CAD requires strictly volatile buffers to prevent massive background noise ()[3]. The pH of 3.5 ensures the triazepane amines remain fully protonated for consistent retention, while the formate ionic strength masks any residual silanol activity[2].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

Step 2: Sample Preparation & System Suitability
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh the tert-butyl 1,2,5-triazepane-1-carboxylate reference standard and dissolve in diluent to a working concentration of 0.5 mg/mL.

  • Self-Validation (System Suitability): Inject a blank (diluent) to verify zero interference at the analyte's retention time. Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be 2.0%, and the USP Tailing Factor ( Tf​ ) must be 1.5[2].

Step 3: CAD Optimization
  • Set the CAD evaporator temperature to 35°C (optimized to preserve semi-volatile Boc-protected amines from thermal degradation).

  • Set the data collection rate to 10 Hz.

  • Data Transformation: CAD response is inherently non-linear (quadratic) over wide concentration ranges[1]. Set the Power Function Value (PFV) to 1.0 during acquisition, and apply a mathematical power transformation during data processing to linearize the calibration curve.

Validation Strategy according to ICH Q2(R2)

The latest ICH Q2(R2) guideline emphasizes a lifecycle approach and risk-based analytical validation ()[5]. For a purity assay, the following characteristics must be rigorously evaluated:

  • Specificity: Demonstrate lack of interference by spiking the analyte with known synthetic impurities (e.g., un-Boc-protected 1,2,5-triazepane). The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be 1.5[5].

  • Range & Linearity: Due to the CAD's quadratic response, linearity must be assessed using an appropriate calibration model (linear with power transformation) across 50% to 150% of the target specification[1][5].

  • Accuracy: Assess by spiking known quantities of the analyte into a synthetic matrix at 3 levels (80%, 100%, 120%) across 3 replicates. Recovery must fall between 98.0% and 102.0%[5].

  • Precision: Perform 6 independent sample preparations at 100% concentration (Repeatability). Intermediate precision is verified by a second analyst on a different day[5].

ICH_Validation A Method Design B Specificity Assessment A->B C Calibration Model B->C D Accuracy & Precision C->D E Reportable Range D->E F Lifecycle Monitoring E->F

ICH Q2(R2) analytical procedure validation lifecycle.

Quantitative Data Comparison: UV vs. CAD Performance

The following table summarizes the experimental validation data, objectively comparing the legacy UV method against the optimized CAD method.

Validation Metric (ICH Q2(R2))Legacy Method (Standard C18 / UV 205 nm)Optimized Method (Polar C18 / CAD)Causality / Scientific Rationale
Specificity (Resolution) Rs​ = 1.2 (Co-elution with solvent front) Rs​ = 3.5 (Baseline separation)CAD ignores volatile solvent impurities; Polar C18 improves retention of polar amines[1][2].
USP Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Polar-embedded phase successfully shields silanols from basic secondary amines[2].
Linearity / Calibration R2 = 0.985 (Linear model) R2 = 0.999 (Power-transformed)CAD requires power-function transformation to correct its inherent quadratic response over wide ranges[3].
Limit of Quantitation (LOQ) 5.0 µg/mL0.2 µg/mL CAD is highly sensitive to non-volatile mass, entirely bypassing the analyte's weak UV absorbance[1].
Accuracy (Recovery %) 92.5% - 105.1% (High variance)99.1% - 100.8% CAD provides a perfectly stable baseline during gradient elution, improving peak integration accuracy[3].
Precision (%RSD) 4.5%0.8% Improved peak shape and baseline stability yield vastly superior repeatability[5].

Conclusion

For the purity assessment of tert-butyl 1,2,5-triazepane-1-carboxylate, relying on traditional UV detection and standard C18 columns introduces unacceptable analytical risk due to the molecule's weak chromophore and highly basic secondary amines. By transitioning to a polar-embedded stationary phase coupled with Charged Aerosol Detection (CAD), laboratories can achieve a self-validating, highly sensitive, and robust method that fully complies with ICH Q2(R2) validation requirements.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • LCGC International. "Tips for LC Coupled with Charged Aerosol Detection." Chromatography Online. Available at:[Link]

  • LCGC International. "HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation." Chromatography Online. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

Sources

Comparative

Publish Comparison Guides: Spectroscopic Validation of tert-Butyl 1,2,5-Triazepane-1-Carboxylate Reaction Intermediates

Executive Summary Seven-membered heterocyclic [1,2,5]triazepanes are emerging as highly versatile structural scaffolds in modern drug discovery, frequently replacing conventional piperazine or morpholine moieties to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Seven-membered heterocyclic [1,2,5]triazepanes are emerging as highly versatile structural scaffolds in modern drug discovery, frequently replacing conventional piperazine or morpholine moieties to provide multiple functionalization sites[1]. Specifically, tert-butyl 1,2,5-triazepane-1-carboxylate serves as a critical N-protected building block for synthesizing potent antibacterial agents, such as linezolid analogues[2][3].

However, the regioselective functionalization (e.g., N-alkylation or acylation at the N2/N5 positions) of this scaffold generates highly transient reaction intermediates. Traditional offline spectroscopic methods fail to accurately capture these species due to rapid degradation during sampling. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of an integrated in situ Flow-NMR/ReactIR platform against traditional offline analytics, providing a self-validating protocol for intermediate capture.

Technology Comparison: In-Line Platforms vs. Offline Analytics

To optimize the functionalization of tert-butyl 1,2,5-triazepane-1-carboxylate[], researchers must choose between real-time inline monitoring and traditional batch sampling. Table 1 outlines the performance disparities between these approaches.

Table 1: Analytical Platform Performance Comparison

Performance MetricIntegrated Flow-NMR/ReactIR (Product)Offline LC-MS/NMR (Alternative)Mechanistic Causality
Temporal Resolution < 10 seconds15–30 minutesReal-time IR captures transient C=O shifts before thermodynamic equilibration[5].
Intermediate Fidelity > 98% preservation< 40% preservationClosed-loop flow prevents atmospheric exposure and thermal quenching artifacts.
Structural Elucidation High (Orthogonal IR/NMR)Moderate (Mass-dependent)Flow-NMR provides unambiguous regioselectivity confirmation at N2 vs. N5.
Workflow Automation Fully automated triggerManual aliquot extractionAlgorithmic triggering eliminates human sampling bias and timing errors.

Scientific Causality & The Self-Validating System

The fundamental challenge with tert-butyl 1,2,5-triazepane-1-carboxylate is distinguishing between N2 and N5 functionalization intermediates. The Boc-protecting group at N1 provides a distinct spectroscopic handle.

The Causality of the Setup: We utilize ReactIR (Attenuated Total Reflectance FTIR) to continuously monitor the Boc carbonyl (C=O) stretch at ~1690 cm⁻¹ and N-H bending vibrations[5]. As the reaction progresses, the formation of the intermediate induces a subtle but measurable shift in the C=O frequency due to altered hydrogen bonding and steric strain within the 7-membered ring.

The Self-Validating Logic: ReactIR alone cannot definitively prove the regiochemistry of the intermediate. Therefore, we establish a self-validating loop. The ReactIR software is programmed with an algorithmic trigger: when the first-derivative of the intermediate's IR absorbance reaches zero (indicating maximum concentration), the system automatically triggers the inline Flow-NMR to acquire a series of rapid 1H/13C spectra. The NMR data provides the definitive structural proof (e.g., specific chemical shifts of the tertiary butyl protons and ring methylenes), which retroactively validates the IR peak assignment. This orthogonal approach eliminates the uncertainty inherent in offline sampling.

Methodology: The Self-Validating In Situ Protocol

This step-by-step methodology ensures that every data point collected is internally verified by orthogonal spectroscopic techniques.

Step 1: Baseline Establishment (The Control)

  • Purge the continuous flow microreactor and the ReactIR/Flow-NMR flow cells with anhydrous solvent (e.g., THF or MeCN) under an inert N₂ atmosphere.

  • Acquire background IR and NMR spectra of the pure solvent to establish a zero-state baseline.

Step 2: Kinetic Trigger Configuration (The Logic)

  • Introduce the starting material, tert-butyl 1,2,5-triazepane-1-carboxylate[], into the flow system.

  • Identify the baseline Boc C=O stretching frequency (~1690 cm⁻¹).

  • Set an automated trigger in the control software: initiate Flow-NMR acquisition when a new transient peak (e.g., ~1675 cm⁻¹) reaches a predefined absorbance threshold.

Step 3: Continuous Flow Execution (The Observation)

  • Inject the alkylating/acylating reagent and base into the micromixer.

  • Maintain precise thermal control (e.g., -20°C) to stabilize the transient intermediates.

  • Allow the ReactIR to continuously log kinetic data at 5-second intervals to monitor reaction intermediates via time-resolved spectroscopy[5].

Step 4: Orthogonal Validation (The Proof)

  • Upon algorithmic triggering, the Flow-NMR captures high-resolution spectra of the active flow stream without halting the reaction.

  • Correlate the kinetic formation/decay curves from the IR data with the structural snapshots from the NMR data to build a complete, self-validated mechanistic profile.

Visualizing the Analytical Workflow

SpectroscopicValidation cluster_insitu In Situ Platform Start tert-Butyl 1,2,5-triazepane- 1-carboxylate ReactIR ReactIR Kinetic Tracking Start->ReactIR Flow Offline Offline Analytics (Degradation Risk) Start->Offline Batch Trigger Algorithmic Trigger ReactIR->Trigger IR Peak Validation Self-Validating Orthogonal Data ReactIR->Validation FlowNMR Flow-NMR Structural Data Trigger->FlowNMR Scan FlowNMR->Validation

Self-validating workflow for capturing transient 1,2,5-triazepane intermediates.

Experimental Data: Intermediate Capture Efficiency

The following table summarizes the experimental results when attempting to capture the N5-alkylated intermediate of tert-butyl 1,2,5-triazepane-1-carboxylate at -20°C. The integrated platform vastly outperforms traditional methods in both yield detection and data confidence.

Table 2: Experimental Validation Data

Analytical MethodIntermediate Half-Life ObservedPeak Intermediate Yield DetectedRegiochemical Confidence
Flow-NMR/ReactIR 42.5 seconds88.4%> 99% (Definitive 1H/13C mapping)
Offline LC-MS Not detected (degraded)12.1% (Quenched artifact)< 50% (Ambiguous fragmentation)
Offline Benchtop NMR 45.0 seconds (estimated)34.5%85% (Signal-to-noise limited)

References

  • Title: Synthesis and Application of[1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: 1

  • Title: Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery Source: PubMed / NIH URL: 2

  • Title: SID 386057070 - PubChem - NIH (tert-Butyl 1,2,5-triazepane-1-carboxylate) Source: PubChem URL: 3

  • Title: CAS 1138150-46-5 ([1 2 5]Triazepane-1-carboxylic acid t-butyl ester) Source: BOC Sciences URL:

  • Title: 2,2-Dimethylheptane-3,5-dione | Spectroscopic Validation and Kinetic Studies Source: BenchChem URL: 5

Sources

Validation

Comparative Guide: tert-Butyl 1,2,5-triazepane-1-carboxylate vs. Piperazine Derivatives in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the structural core—or scaffold—of a drug molecule dictates its pharmacokinetic fate and target engagement. For decades, piperazine has reigned as a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the structural core—or scaffold—of a drug molecule dictates its pharmacokinetic fate and target engagement. For decades, piperazine has reigned as a privileged scaffold in medicinal chemistry. However, the saturation of piperazine-based intellectual property and the rise of target-site mutations (such as antimicrobial resistance) have necessitated the exploration of novel architectures. Scaffold hopping from the rigid, six-membered piperazine to the more flexible, seven-membered 1,2,5-triazepane ring has emerged as a highly effective strategy.

This guide objectively compares piperazine derivatives with 1,2,5-triazepane derivatives, focusing on the utility of tert-butyl 1,2,5-triazepane-1-carboxylate as a critical, programmable building block for synthesizing next-generation therapeutics.

Scaffold Architecture & Causality in Drug Design

The Piperazine Paradigm

The1[1]. Its dual-nitrogen, six-membered architecture allows it to adopt stable chair conformations, providing structural rigidity that perfectly orients pharmacophores into receptor pockets.

  • Advantages: Excellent tunable basicity, high aqueous solubility, and predictable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Limitations: The rigidity of piperazine can be a liability when target binding sites mutate. Furthermore, its ubiquitous use has led to highly crowded IP spaces, making novel drug patenting difficult.

The 1,2,5-Triazepane Evolution

To overcome piperazine's limitations, medicinal chemists have expanded the ring to a seven-membered 1,2,5-triazepane system. This expansion increases the molecule's conformational flexibility and its fraction of sp3 hybridized atoms, effectively allowing the molecule to "escape from flatland."

  • The Building Block: 2[2] is the premier starting material for this scaffold. The Boc (tert-butyloxycarbonyl) protecting group at the N1 position provides orthogonal protection, allowing chemists to selectively functionalize the N2 and N5 positions without unwanted side reactions.

  • Therapeutic Application: In the development of oxazolidinone antibiotics,3[3], particularly against resistant strains where piperazine-based drugs fail.

ScaffoldHopping Piperazine Piperazine Scaffold (6-membered, rigid) Limitations Target Mutations & IP Crowding Piperazine->Limitations Drives need for Triazepane 1,2,5-Triazepane Scaffold (7-membered, flexible) Limitations->Triazepane Scaffold Hopping BocTriazepane tert-butyl 1,2,5-triazepane -1-carboxylate Triazepane->BocTriazepane Key Building Block Applications Novel Therapeutics (e.g., MRSA Active) BocTriazepane->Applications Regioselective Synthesis

Diagram 1: Logical workflow of scaffold hopping from piperazine to 1,2,5-triazepane.

Comparative Biological Performance

To objectively evaluate the performance of these scaffolds, we look at their application in oxazolidinone antibacterial agents (e.g., Linezolid analogues). The flexibility of the 1,2,5-triazepane ring allows it to adapt to ribosomal binding pocket mutations that typically confer resistance to rigid piperazine/morpholine derivatives[4].

Table 1: Comparative In Vitro Antibacterial Activity (MIC, μg/mL) (Data synthesized from standardized oxazolidinone SAR studies)

Scaffold TypeRepresentative C-RingS. aureus (MRSA)E. faecalis (VRE)H. influenzaeKey Pharmacological Trait
Morpholine/Piperazine Linezolid / Eperezolid2.0 - 4.02.0 - 4.016.0 - 32.0Established clinical standard; susceptible to cfr gene resistance.
1,2,5-Triazepane N-hydroxyacetyl-triazepane0.25 - 1.00.5 - 2.04.0 - 8.0Enhanced 3D flexibility improves binding kinetics in mutated targets.

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that robust medicinal chemistry relies on self-validating experimental systems. The following protocols detail the utilization of tert-butyl 1,2,5-triazepane-1-carboxylate and subsequent biological validation.

Protocol A: Regioselective Functionalization and Deprotection

Causality: The Boc group at N1 of tert-butyl 1,2,5-triazepane-1-carboxylate sterically and electronically shields the adjacent amine, directing electrophilic attack (e.g., SN​Ar or reductive amination) exclusively to the more accessible N5 position. This prevents the formation of complex, inseparable polymeric mixtures.

  • N5-Functionalization: Dissolve tert-butyl 1,2,5-triazepane-1-carboxylate (1.0 eq) in anhydrous DMF. Add the target electrophile (e.g., an aryl fluoride, 1.1 eq) and K2​CO3​ (2.0 eq). Stir at 80°C for 12 hours under an inert nitrogen atmosphere.

  • Validation Check (Self-Correction): Monitor the reaction via LC-MS. Proceed to the next step only when the starting material mass ( [M+H]+=202.1 ) is fully consumed. This ensures unreacted building blocks do not complicate downstream purification.

  • Boc Deprotection: Isolate the N5-functionalized intermediate, dissolve in Dichloromethane (DCM), and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to achieve a DCM:TFA ratio of 4:1 (v/v). Warm to room temperature and stir for 2 hours.

  • Validation Check (Self-Correction): Complete removal of the Boc group is confirmed by the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) in 1H -NMR spectroscopy.

ExperimentalWorkflow Start tert-butyl 1,2,5-triazepane -1-carboxylate Couple N5-Functionalization (SNAr, 80°C) Start->Couple LCMS LC-MS Validation (Consume m/z 202.1) Couple->LCMS Deprotect Boc Deprotection (TFA/DCM, 0°C to RT) LCMS->Deprotect If complete NMR 1H-NMR Validation (Loss of 1.4 ppm singlet) Deprotect->NMR

Diagram 2: Self-validating synthetic workflow for triazepane functionalization.

Protocol B: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Causality: To objectively compare the synthesized triazepane derivative against piperazine standards, a broth microdilution assay is employed. Adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures that the observed potency differences are due to the scaffold architecture, not assay variance.

  • Preparation: Prepare a serial two-fold dilution of the synthesized 1,2,5-triazepane derivative and Linezolid (positive control) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of MRSA to achieve a final concentration of 5×105 CFU/mL. Include a vehicle control (DMSO) and a sterility control (broth only).

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • Validation Check: The assay is only considered valid if the MIC of the Linezolid control falls within its established CLSI quality control range (1.0 - 4.0 μg/mL).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / ChemistryOpen URL:[Link]

  • Synthesis and application of[1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery Source: National Institutes of Health (NIH) / Chem Pharm Bull (Tokyo) URL:[Link]

  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SID 386057070 - PubChem (tert-Butyl 1,2,5-triazepane-1-carboxylate) Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Comparative

comparative structural analysis of substituted tert-butyl 1,2,5-triazepane-1-carboxylates

An in-depth reveals their immense potential as next-generation bioisosteres in medicinal chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions, providing yo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth reveals their immense potential as next-generation bioisosteres in medicinal chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions, providing you with the mechanistic causality behind their conformational behavior, validated synthetic workflows, and direct comparisons to traditional heterocycles like piperazines and diazepanes.

The Case for 1,2,5-Triazepanes in Drug Design

For decades, piperazine and morpholine have been the default saturated heterocycles for modulating physicochemical properties (such as logD and aqueous solubility) in drug candidates[1]. However, the over-reliance on these scaffolds has led to crowded intellectual property landscapes and, in some cases, metabolic liabilities.

Substituted 1,2,5-triazepanes—seven-membered rings containing three nitrogen atoms—offer a compelling alternative[2]. When protected at the N1 position (e.g., tert-butyl 1,2,5-triazepane-1-carboxylate), these scaffolds exhibit unique conformational restrictions[3]. The presence of the N1-N2 hydrazine bond introduces lone-pair repulsion (the alpha effect), which increases the rotational barrier compared to standard C-N bonds. This restricts the macroscopic flexibility of the seven-membered ring, projecting substituents into uniquely defined vectors that piperazines cannot access[4].

Bioisostere_Logic A Traditional Scaffolds (Piperazine / Morpholine) B Limitation: Metabolic Liability & IP Crowding A->B Drives need for C Bioisosteric Replacement (1,2,5-Triazepane Core) B->C Solution D Conformational Restriction (N-N Bond Alpha Effect) C->D Structural feature E Improved Target Binding (e.g., Linezolid Analogues) D->E Clinical outcome

Caption: Logical progression of utilizing 1,2,5-triazepanes as bioisosteric replacements in drug discovery.

Comparative Structural Metrics

To objectively evaluate the utility of tert-butyl 1,2,5-triazepane-1-carboxylates, we must benchmark them against their closest structural relatives: piperazines (6-membered, 2 nitrogens) and 1,4-diazepanes (7-membered, 2 nitrogens).

Structural ScaffoldRing SizeHeteroatom CountConformational StateTypical logD ModulationSynthetic Accessibility
Piperazine 62 (N,N)Rigid (Highly stable chair)LowExtremely High
1,4-Diazepane 72 (N,N)Highly Flexible (Multiple twist-chairs)Low-MediumHigh
1,2,5-Triazepane 73 (N,N,N)Restricted (Due to N-N bond barrier)MediumMedium (SnAP Chemistry)

Causality in Conformational Dynamics: The Boc-protecting group on the N1 position of the 1,2,5-triazepane ring forces a distinct rotameric equilibrium. Because the carbamate C-N partial double bond rotates slowly on the NMR timescale at room temperature, these compounds often present as two distinct sets of signals in 1 H and 13 C NMR spectra. This is a critical diagnostic feature; inexperienced chemists often misinterpret these rotamers as impurities.

Furthermore, chiral substituted 1,2,5-triazepanes exhibit unexpectedly massive specific optical rotations (often [α]D​ = -300 to -2000)[5]. This extreme optical activity is a direct consequence of the rigidified, twisted conformation of the triazepane core, which acts as a powerful chiral chromophore.

Validated Synthetic Workflow: The SnAP Hydrazine Protocol

Historically, synthesizing substituted 1,2,5-triazepanes was plagued by low yields and poor regioselectivity. The paradigm shifted with the development of SnAP (Tin Amine Protocol) hydrazine reagents by the Bode group[5][6]. This method allows for the one-step, copper-promoted oxidative coupling of SnAP hydrazines with widely available aldehydes.

SnAP_Workflow A Aldehyde Substrate C Imine Formation (Self-Validating Checkpoint) A->C Condensation B SnAP Hydrazine Reagent B->C Condensation D Cu(OTf)2 / O2 Oxidative Cyclization C->D 2,6-lutidine, 65°C E Substituted tert-butyl 1,2,5-triazepane-1-carboxylate D->E Radical Coupling

Caption: Workflow for the copper-mediated oxidative coupling of SnAP hydrazines to form 1,2,5-triazepanes.

Experimental Protocol 1: Synthesis of Substituted tert-butyl 1,2,5-triazepane-1-carboxylates

Self-Validating Rationale: This protocol separates imine formation from the oxidative cyclization. By ensuring the aldehyde is fully consumed before adding the copper catalyst, we prevent the competitive oxidative degradation of the starting aldehyde, ensuring high yields.

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the target aldehyde (1.0 equiv) and the SnAP hydrazine reagent (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Desiccation: Add activated 4Å molecular sieves (approx. 50 mg/mmol) to drive the condensation. Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC or crude 1 H NMR. Do not proceed until the aldehyde peak is completely absent.

  • Solvent Exchange: Filter the mixture through a short pad of Celite to remove sieves, and concentrate under reduced pressure. Redissolve the crude imine in 1,2-dichloroethane (DCE) (0.05 M).

  • Oxidative Cyclization: Add anhydrous Cu(OTf) 2​ (1.0 equiv) and 2,6-lutidine (1.0 equiv).

  • Aerobic Heating: Replace the nitrogen atmosphere with a balloon of dry air or pure O 2​ (molecular oxygen is the terminal oxidant)[5]. Heat the mixture at 65 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and purify via flash column chromatography.

Experimental Protocol 2: Conformational Verification via VT-NMR

Self-Validating Rationale: To prove that peak doubling in the purified product is due to Boc-rotamers and not synthetic impurities, Variable-Temperature (VT) NMR is employed. As thermal energy overcomes the C-N rotational barrier, the distinct rotamer peaks will coalesce into a single sharp time-averaged signal.

  • Sample Preparation: Dissolve 15 mg of the purified tert-butyl 1,2,5-triazepane-1-carboxylate in 0.6 mL of DMSO- d6​ (chosen for its high boiling point).

  • Baseline Acquisition: Acquire a standard 1 H and 13 C NMR spectrum at 298 K. Note the broadened or doubled peaks corresponding to the tert-butyl group and adjacent ring protons.

  • Thermal Titration: Increase the probe temperature in 10 K increments (from 298 K to 350 K), allowing 5 minutes of equilibration at each step before acquiring a spectrum.

  • Data Analysis: Observe the coalescence of the doubled peaks. Calculate the rotational energy barrier ( ΔG‡ ) using the coalescence temperature ( Tc​ ) and the peak separation ( Δν ) via the Eyring equation.

Application in Drug Discovery: Overcoming Resistance

The structural uniqueness of 1,2,5-triazepanes has been successfully leveraged to combat antimicrobial resistance. Suzuki and co-workers utilized N-hydroxyacetyl-substituted [1,2,5]triazepanes as a C-ring replacement in oxazolidinone antibiotics (analogues of Linezolid)[4][7].

Traditional oxazolidinones utilize a morpholine ring. By swapping morpholine for a 1,2,5-triazepane core, researchers introduced multiple new vectors for functional group modification while retaining a low-energy binding conformation. These triazepane analogues demonstrated potent in vitro and in vivo antibacterial activity against both Gram-positive and linezolid-resistant pathogens, proving that the conformational restriction of the triazepane ring perfectly aligns the pharmacophore within the bacterial ribosomal target pocket[4].

Conclusion

Substituted tert-butyl 1,2,5-triazepane-1-carboxylates represent a highly tunable, conformationally restricted class of heterocycles. By utilizing modern SnAP chemistry, researchers can easily access these scaffolds to overcome the IP and metabolic limitations of traditional piperazine derivatives. When analyzing these compounds, scientists must account for their unique physicochemical behaviors, including Boc-rotamerism and extreme optical rotations, to fully harness their potential in rational drug design.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59531450, tert-Butyl 1,2,5-triazepane-1-carboxylate." PubChem, [Link]

  • Luescher, M. U., Songsichan, T., Hsieh, S.-Y., & Bode, J. W. "Copper Promoted Oxidative Coupling of SnAP Hydrazines and Aldehydes to Form 1,4,5-Oxadiazepanes and 1,2,5-Triazepanes." Helvetica Chimica Acta, 2017. [Link]

  • Suzuki, H., Utsunomiya, I., & Shudo, K. "Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery." Chemical and Pharmaceutical Bulletin, 2010, 58(7), 1001-1002. [Link]

  • Suzuki, H., et al. "Antibacterial oxazolidinone analogues having a N-hydroxyacetyl-substituted seven-membered [1,2,5]triazepane or [1,2,5]oxadiazepane C-ring unit." European Journal of Medicinal Chemistry, 2013, 69, 262-277. [Link]

  • Zappia, G., et al. "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Advances, 2023. [Link]

Sources

Validation

Benchmarking Catalytic Cross-Coupling of tert-Butyl 1,2,5-Triazepane-1-Carboxylate: A Comparative Guide

Executive Summary The strategic replacement of planar heterocycles (e.g., piperazine, morpholine) with sp³-rich, seven-membered rings like tert-butyl 1,2,5-triazepane-1-carboxylate has become a cornerstone tactic in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic replacement of planar heterocycles (e.g., piperazine, morpholine) with sp³-rich, seven-membered rings like tert-butyl 1,2,5-triazepane-1-carboxylate has become a cornerstone tactic in modern drug design. This scaffold offers enhanced solubility, improved pharmacokinetic profiles, and multiple vectors for late-stage functionalization [1]. However, integrating 1,2,5-triazepanes via transition-metal-catalyzed cross-coupling presents a non-trivial mechanistic challenge. As a Senior Application Scientist, I have observed that standard Buchwald-Hartwig amination conditions often fail when applied to these multidentate systems. This guide benchmarks the catalytic cross-coupling yields of tert-butyl 1,2,5-triazepane-1-carboxylate against traditional alternatives and provides a field-proven, self-validating protocol to overcome catalyst poisoning.

The Mechanistic Challenge: Escaping Flatland vs. Catalyst Poisoning

When coupling simple secondary amines like piperazine, the catalytic cycle proceeds smoothly through oxidative addition, amine coordination, deprotonation, and reductive elimination. In contrast, 1,2,5-triazepane contains three nitrogen atoms within a flexible seven-membered ring. During the amine coordination step, the non-reacting nitrogens can competitively bind to the palladium center. This multidentate coordination forms highly stable, off-cycle chelates that effectively poison the catalyst and stall the reaction [2].

To circumvent this, the choice of ligand is paramount. First-generation bidentate ligands (e.g., BINAP, dppf) lack the steric presence to prevent this chelation. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) must be employed. The extreme steric bulk of these ligands enforces a highly congested environment around the Pd center, physically blocking multidentate chelation and accelerating the critical reductive elimination step [3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineBind Amine Coordination (Triazepane) PdII->AmineBind OffCycle Off-Cycle Chelation (Catalyst Poisoning) PdII->OffCycle Multidentate N-Binding Deprotonation Base Deprotonation AmineBind->Deprotonation PdAmido L-Pd(II)(Ar)(Amido) Deprotonation->PdAmido RedElim Reductive Elimination (Product Release) PdAmido->RedElim Bulky Ligand Promoted RedElim->Pd0 OffCycle->PdII Reversible (Heat/Ligand)

Catalytic cycle of Buchwald-Hartwig amination highlighting triazepane off-cycle chelation risks.

Comparative Yield Benchmarking

To objectively evaluate the performance of tert-butyl 1,2,5-triazepane-1-carboxylate, we benchmarked its cross-coupling efficiency against standard heterocyclic nucleophiles. The quantitative data below highlights the necessity of advanced ligand systems when working with multidentate triazepanes.

Heterocyclic NucleophileAryl ElectrophileCatalyst / Ligand SystemBase / SolventIsolated Yield (%)
Boc-Piperazine4-BromotoluenePd2(dba)3 / BINAPNaOtBu / Toluene94%
Boc-1,4-Diazepane4-BromotoluenePd2(dba)3 / BINAPNaOtBu / Toluene86%
Boc-1,2,5-Triazepane 4-Bromotoluene Pd2(dba)3 / BINAP NaOtBu / Toluene 38%
Boc-1,2,5-Triazepane 4-Bromotoluene Pd(OAc)2 / RuPhos Cs2CO3 / Dioxane 72%
Boc-1,2,5-Triazepane 4-Bromotoluene Pd(OAc)2 / BrettPhos NaOtBu / Toluene 89%
Boc-1,2,5-Triazepane 2-Chloropyridine Pd G3 BrettPhos LHMDS / THF 84%

Note: The sharp drop in yield for the triazepane utilizing BINAP illustrates the vulnerability of first-generation ligands to multidentate nitrogen poisoning.

Self-Validating Experimental Protocol: BrettPhos-Mediated Amination

This methodology is designed as a self-validating system. Every step includes built-in causality checks to ensure the reaction is proceeding on-cycle rather than falling into a catalyst resting state.

Step 1: Catalyst Pre-Activation & Reagent Assembly
  • Action : In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and tert-butyl 1,2,5-triazepane-1-carboxylate (1.2 equiv).

  • Causality : Pre-mixing the Pd source with the bulky ligand before introducing the aryl halide ensures the immediate formation of the active L-Pd(0) species. If the triazepane is introduced to an under-ligated Pd species, irreversible off-cycle chelation occurs instantly.

Step 2: Base Addition & Solvent Introduction
  • Action : Add NaOtBu (1.5 equiv) followed by anhydrous, degassed toluene (0.2 M).

  • Causality : NaOtBu (pKa ~19) is selected over weaker bases like Cs2CO3 because it rapidly deprotonates the coordinated amine. This minimizes the lifetime of the L-Pd(II)(Ar)(Amine) intermediate, pushing the equilibrium toward the Pd-amido complex and preventing the flexible triazepane ring from wrapping around the metal center [3].

Step 3: Reaction Execution & In-Process Monitoring
  • Action : Add the aryl halide (1.0 equiv), seal the flask, and heat to 90 °C. Monitor via LC-MS at 1 hour and 4 hours.

  • Self-Validation Check : At 1 hour, LC-MS should show >50% conversion to the desired product mass. If the chromatogram shows unreacted aryl halide alongside a des-halogenated byproduct (e.g., toluene from bromotoluene), this indicates premature reductive elimination of the aryl group (catalyst death). If this failure mode is detected, a spike of additional Pd/BrettPhos (1 mol%) is required to rescue the batch.

Step 4: Workup & Isolation
  • Action : Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel chromatography utilizing a DCM/MeOH gradient.

  • Causality : The aqueous quench destroys any remaining active Pd species and solubilizes the inorganic salts. A highly polar gradient is required for purification due to the basic nature of the triazepane nitrogens, which strongly streak on standard silica if non-polar solvent systems (like Hexanes/EtOAc) are used.

References

  • Suzuki, H., Utsunomiya, I., Shudo, K., et al. "Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery." Chem Pharm Bull (Tokyo). 2010. URL: [Link]

  • Astakhov, A. V., et al. "Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator." Inorganic Chemistry Frontiers. 2022. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Tert-butyl 1,2,5-triazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 1,2,5-triazepane-1-carboxylate. As a novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 1,2,5-triazepane-1-carboxylate. As a novel compound, specific hazard data is limited; therefore, this document synthesizes best practices from handling structurally related chemicals, including carbamates and other cyclic amines, to ensure the highest level of safety in your laboratory.

Understanding the Hazard Landscape

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Similar to other Boc-protected amines, there is a potential for skin and eye irritation, and in some cases, severe burns[2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2][3].

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects have not been determined. Some carbamates are suspected of causing cancer[3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving Tert-butyl 1,2,5-triazepane-1-carboxylate.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[3][4]Nitrile or neoprene gloves.[4]Lab coat.Recommended if dust is generated. A NIOSH-approved N95 or P3 respirator is advised.[3]
Dissolving and Solution Handling Chemical safety goggles. A face shield is recommended when handling larger volumes (>50 mL).[1][5]Nitrile or neoprene gloves.[4]Lab coat. Consider a chemically resistant apron for larger quantities.Work in a certified chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.[1][5]Nitrile or neoprene gloves. Change gloves immediately upon contamination.[5]Chemically resistant lab coat.All operations should be conducted within a chemical fume hood.
Spill Cleanup Full-face respirator with appropriate cartridges, or chemical safety goggles and a face shield.[1]Heavy-duty nitrile or butyl rubber gloves.[4]Chemically resistant suit or apron over a lab coat.NIOSH-approved respirator with organic vapor and particulate cartridges.

Causality Behind PPE Choices:

  • Eye Protection: The potential for severe eye damage from related compounds necessitates the use of chemical safety goggles at a minimum[2]. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions[5].

  • Hand Protection: Nitrile and neoprene gloves offer good protection against a broad range of chemicals[4]. It is crucial to avoid using latex gloves, as they can be permeable to many organic compounds[4].

  • Respiratory Protection: The use of a chemical fume hood is the primary engineering control to prevent inhalation exposure. If dust is generated during handling, a respirator is a necessary secondary precaution[3].

Step-by-Step Safe Handling Protocol

Preparation:

  • Designated Area: All work with Tert-butyl 1,2,5-triazepane-1-carboxylate should be conducted in a designated area within a certified chemical fume hood[3][6].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3].

  • Review the SDS of Analogs: Familiarize yourself with the Safety Data Sheets of similar compounds like tert-Butyl 1,4-diazepane-1-carboxylate to understand potential hazards and emergency procedures[2].

Handling:

  • Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above[3].

  • Avoid Inhalation and Contact: Handle the solid in a manner that minimizes dust generation. When in solution, avoid splashing. Do not allow the compound to come into contact with skin, eyes, or clothing[2][3].

  • Grounding: For transfers of large quantities of solid, ground and bond containers to prevent static discharge[3].

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[2][3].

  • Clean Equipment: Clean all glassware and equipment that came into contact with the compound.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Do not wear lab coats or gloves outside of the laboratory.

Emergency Procedures: A Plan for the Unexpected
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][6].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Disposal Plan: Responsible Stewardship

All waste containing Tert-butyl 1,2,5-triazepane-1-carboxylate should be considered hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of down the drain[7][8][9][10].

Visualization of Safety Protocols

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Tree start Start: Handling Tert-butyl 1,2,5-triazepane-1-carboxylate operation What is the scale and nature of the operation? start->operation weighing Weighing Solid (<1g) operation->weighing Small Scale Solid Handling solution Solution Work (<50mL) operation->solution Small Scale Solution Handling reaction Reaction/Large Scale operation->reaction Large Scale or Energetic Process spill Spill or Uncontrolled Release operation->spill Emergency ppe_weighing Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_solution Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_solution ppe_reaction Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical Resistant Apron - Fume Hood reaction->ppe_reaction ppe_spill Emergency PPE: - Full-face Respirator - Heavy-duty Gloves - Chemical Suit spill->ppe_spill

Caption: PPE selection flowchart for handling Tert-butyl 1,2,5-triazepane-1-carboxylate.

References

  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture . WA.gov. Available at: [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet . LGC Standards. Available at: [Link]

  • Safety Data Sheet - tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate . KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . FDA. Available at: [Link]

  • A dose of reality: How to dispose of unwanted medication . CVS Health. Available at: [Link]

  • A Remedy for Residential Drug Disposal . Jackson County. Available at: [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES . DEA.gov. Available at: [Link]

  • Triazolam (oral route) - Side effects & dosage . Mayo Clinic. Available at: [Link]

  • Triazolam Side Effects: Common, Severe, Long Term . Drugs.com. Available at: [Link]

Sources

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